Ospemifene D4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C₂₄H₁₉D₄ClO₂ |
|---|---|
Molecular Weight |
382.92 |
Synonyms |
2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-ethanol-d4; _x000B_(Z)-2-[4-(4-chloro-1,2-diphenyl-1-butenyl)phenoxy]-ethanol-d4; 2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-ethanol-d4; FC 1271a-d4; Fc 1271-d4 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Deuterated Ospemifene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Ospemifene. Ospemifene is a selective estrogen receptor modulator (SERM) used for the treatment of dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. Deuteration of pharmaceuticals is a strategic approach to improve their metabolic profiles, potentially leading to enhanced pharmacokinetic properties. This document outlines a plausible synthetic route for deuterated Ospemifene, detailed experimental protocols for its characterization, and a summary of its biological context. The information is intended to aid researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
Ospemifene, chemically known as (Z)-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]ethanol, is a non-estrogen drug that exhibits tissue-selective estrogenic and anti-estrogenic effects.[1] Its mechanism of action involves binding to estrogen receptors (ERα and ERβ), leading to the activation of estrogenic pathways in some tissues (e.g., vagina and bone) and blockade in others (e.g., breast).[2][3] The primary clinical indication for Ospemifene is the treatment of moderate to severe dyspareunia, a common symptom of menopause.[4][5]
The metabolic fate of Ospemifene is primarily hepatic, involving cytochrome P450 enzymes such as CYP3A4, CYP2C9, and CYP2C19.[2][4] The major metabolites are 4-hydroxyospemifene and 4'-hydroxyospemifene.[5][6] Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can alter the pharmacokinetic profile of drugs by slowing down their metabolism, a phenomenon known as the "kinetic isotope effect." This can lead to increased drug exposure, longer half-life, and potentially a more favorable side-effect profile. This guide focuses on the synthesis and characterization of a deuterated version of Ospemifene, specifically Ospemifene-d4.
Synthesis of Deuterated Ospemifene (Ospemifene-d4)
The proposed synthesis of Ospemifene-d4 involves a multi-step process starting from commercially available precursors. The deuterium atoms are introduced via a deuterated Grignard reagent. The following is a representative experimental protocol.
Proposed Synthetic Scheme
A plausible synthetic route to obtain Ospemifene-d4 is outlined below. This method is adapted from known synthetic procedures for Ospemifene and related triphenylethylene compounds.
Caption: Proposed synthetic workflow for Ospemifene-d4.
Experimental Protocol
Step 1: Synthesis of (Z)-4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol
This intermediate can be synthesized via a McMurry coupling reaction between 4-hydroxybenzophenone and deoxybenzoin, followed by separation of the Z-isomer.
Step 2: Williamson Ether Synthesis with Deuterated Reagent
To a solution of (Z)-4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol in a suitable solvent such as DMF, is added a base (e.g., sodium hydride). The mixture is stirred at room temperature, followed by the addition of a deuterated alkylating agent, such as 1-bromo-2-ethoxyethane-d4. The reaction is monitored by TLC until completion.
Step 3: Chlorination
The resulting deuterated intermediate is then chlorinated using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), to introduce the chlorine atom onto one of the phenyl rings.
Step 4: Deprotection (if necessary) and Purification
If a protecting group is used on the phenol, it is removed in the final step. The crude product is then purified by column chromatography to yield pure (Z)-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]ethanol-d4 (Ospemifene-d4).
Characterization of Deuterated Ospemifene
The successful synthesis of deuterated Ospemifene requires thorough characterization to confirm its identity, purity, and isotopic enrichment.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Purpose: To determine the purity of the synthesized compound. A patent describes a method using a C18 column with a mobile phase of phosphoric acid-adjusted water and methanol-acetonitrile, with a flow rate of 0.8 to 1.2 mL/min and a column temperature of 32 to 37°C.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To confirm the structure and determine the degree of deuteration by observing the disappearance or reduction in the intensity of the corresponding proton signals.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
²H NMR: To directly observe the deuterium signals and confirm their positions.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Analysis: High-resolution mass spectrometry (HRMS) to confirm the exact mass of the deuterated molecule and its isotopic distribution. Fragmentation patterns can also be analyzed to further confirm the structure.
Quantitative Data
Table 1: Predicted Analytical Data for Ospemifene and Ospemifene-d4
| Parameter | Ospemifene (Non-deuterated) | Ospemifene-d4 (Predicted) |
| Molecular Formula | C₂₄H₂₃ClO₂ | C₂₄H₁₉D₄ClO₂ |
| Molecular Weight | 378.89 g/mol | 382.92 g/mol |
| ¹H NMR | Signals for -OCH₂CH₂OH protons | Reduced or absent signals for the deuterated positions |
| Mass Spectrum (m/z) | [M+H]⁺ ≈ 379.14 | [M+H]⁺ ≈ 383.16 |
| Isotopic Enrichment | N/A | >98% (Target) |
Table 2: Pharmacokinetic Parameters of Non-deuterated Ospemifene in Postmenopausal Women
| Parameter | Value | Reference |
| Time to maximum concentration (Tmax) | 1.50 hours | [5][6] |
| Maximum concentration (Cmax) | 612 ng/mL | [5][6] |
| Elimination half-life (t1/2) | 24.5 hours | [5][6] |
| Metabolism | Primarily via CYP3A4, CYP2C9, CYP2C19 | [2][4] |
| Major Metabolites | 4-hydroxyospemifene, 4'-hydroxyospemifene | [5][6] |
| Excretion | ~75% in feces, ~7% in urine | [4] |
Note: The pharmacokinetic parameters for deuterated Ospemifene would be expected to show a longer half-life and potentially a higher Cmax and AUC due to the kinetic isotope effect slowing down metabolism.
Mechanism of Action and Signaling Pathway
Ospemifene's therapeutic effects are mediated through its interaction with estrogen receptors, acting as an agonist in some tissues and an antagonist in others.
Caption: Ospemifene's tissue-selective signaling pathway.
In the vaginal epithelium, Ospemifene acts as an estrogen agonist, promoting the maturation of epithelial cells and improving vaginal lubrication.[2] In bone, it also exhibits estrogenic effects, which can help in maintaining bone density.[2][3] Conversely, in breast tissue, it acts as an antagonist, potentially reducing the risk of estrogen-dependent proliferation.[2][3] In the uterus, its effects are generally considered to be neutral or weakly agonistic.[3]
Conclusion
The synthesis and characterization of deuterated Ospemifene present a promising avenue for enhancing the therapeutic profile of this important SERM. This technical guide provides a foundational framework for researchers and drug development professionals, outlining a plausible synthetic strategy, detailed characterization protocols, and the underlying biological rationale. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic advantages of deuterated Ospemifene in preclinical and clinical settings.
References
- 1. Pharmacokinetics, pharmacodynamics and clinical efficacy of ospemifene for the treatment of dyspareunia and genitourinary syndrome of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and deuterium labelling of the pure selective estrogen receptor modulator (SERM) acolbifene glucuronides | Semantic Scholar [semanticscholar.org]
- 3. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Single-dose and steady-state pharmacokinetics of ospemifene, a selective estrogen receptor modulator, in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dustri.com [dustri.com]
- 7. Influence of new hydroxylated triphenylethylene (TPE) derivatives on estradiol binding to uterine cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anatomy of a Certificate of Analysis: A Technical Guide to Ospemifene D4 Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and the associated purity assessment methodologies for Ospemifene D4. This deuterated analogue of Ospemifene, a selective estrogen receptor modulator, is crucial as an internal standard in pharmacokinetic and metabolic studies. Ensuring its purity and identity is paramount for the accuracy and reliability of such research. This document details the analytical techniques employed, presents data in a structured format, and illustrates the logical workflows involved in the quality control of this essential research compound.
Certificate of Analysis: this compound
A Certificate of Analysis for a high-purity research compound like this compound is a formal document that outlines the quality control testing results. It serves as a guarantee of the compound's identity, purity, and overall quality.
Product Information
| Parameter | Specification |
| Product Name | This compound |
| Catalogue Number | PA STI 070431[1] |
| Chemical Name | 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-ethanol-1,1,2,2-d4 |
| Synonyms | FC-1271a-d4, Osphena-d4[2] |
| Molecular Formula | C₂₄H₁₉D₄ClO₂[1] |
| Molecular Weight | 382.92 g/mol [1][2] |
| CAS Number | Not Available |
| Storage | -20°C |
Analytical Data
The following tables summarize the quantitative data typically found on a CoA for this compound.
Table 1: Identity and Appearance
| Test | Specification | Result |
| Appearance | White to Off-White Solid | Conforms |
| Solubility | Soluble in Acetonitrile | Conforms |
| ¹H NMR | Conforms to Structure | Conforms |
| Mass Spectrum | Conforms to Structure | Conforms |
Table 2: Purity and Impurities
| Test | Method | Specification | Result |
| Purity (HPLC) | HPLC | >95%[2] | 99.8% |
| Isotopic Enrichment | Mass Spectrometry | >95% Deuterated Forms (d₁-d₄)[2] | >99% |
| Total Impurities | HPLC | <0.5% | 0.2% |
| Residual Solvents | GC-HS | As per USP <467> | Conforms |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. The following sections outline the protocols for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of pharmaceutical compounds and detecting any related substances or impurities.[3][4]
Principle: The method separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.
Instrumentation:
-
HPLC system with a UV detector
-
Octadecylsilane bonded silica gel column (C18)
Reagents:
-
Mobile Phase A: Phosphoric acid in water (pH 2.5-3.5)[3]
-
Mobile Phase B: Methanol-Acetonitrile mixture[3]
-
Sample Diluent: Acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is employed to confirm the molecular weight and isotopic purity of this compound.
Principle: This technique ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) or Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by chromatography.
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is commonly used.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to confirm the molecular ion peak corresponding to the molecular weight of this compound (382.92 g/mol ). The isotopic distribution is examined to confirm the presence and enrichment of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in the NMR spectrometer and the ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, integration, and coupling patterns of the observed signals are compared with the expected spectrum for the this compound structure to confirm its identity.
Visualizations
The following diagrams illustrate the analytical workflow and the structure of the Certificate of Analysis.
Caption: Analytical Workflow for this compound Purity Assessment.
Caption: Logical Structure of a Certificate of Analysis.
Conclusion
The Certificate of Analysis for this compound is a critical document that ensures the quality and reliability of this important research tool. Through a combination of rigorous analytical techniques such as HPLC, Mass Spectrometry, and NMR, a comprehensive profile of the compound's identity, purity, and structural integrity is established. The detailed experimental protocols and clear data presentation outlined in this guide provide researchers and drug development professionals with the necessary information to confidently utilize this compound in their studies, ultimately contributing to the advancement of pharmaceutical research.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. sussex-research.com [sussex-research.com]
- 3. CN105954431A - Method for measuring substances relevant to ospemifene raw medicine through HPLC (high performance liquid chromatography) separation - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
The Critical Role of Ospemifene-D4 as an Internal Standard in Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the essential role of Ospemifene-D4 as an internal standard in the bioanalysis of Ospemifene, a selective estrogen receptor modulator (SERM). Accurate and precise quantification of therapeutic agents like Ospemifene in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as Ospemifene-D4, is a cornerstone of robust and reliable bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Principle of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. Deuterium-labeled compounds, such as Ospemifene-D4, are frequently employed for this purpose.
The fundamental principle behind using a SIL-IS is that any loss of the analyte during sample processing or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the IS. By using the ratio of the analyte's response to the IS's response for quantification, the variability is normalized, leading to significantly improved accuracy and precision of the measurement.
Experimental Protocol: Quantification of Ospemifene in Human Plasma
A highly sensitive and specific LC-MS/MS method has been developed and validated for the determination of Ospemifene in human plasma, utilizing Ospemifene-D4 as the internal standard.[1][2]
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of Ospemifene-D4 internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Load the entire mixture onto a Phenomenex Strata X-33 µm polymeric sorbent cartridge (30 mg/1 mL) that has been pre-conditioned with methanol and equilibrated with water.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions
-
Chromatographic Column: Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 µm[1][2]
-
Mobile Phase: Methanol and 20 mM ammonium formate buffer (90:10, v/v)[1][2]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ospemifene: [Precursor Ion] > [Product Ion]
-
Ospemifene-D4: [Precursor Ion + 4] > [Product Ion]
-
-
Ion Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard.
Data Presentation: Bioanalytical Method Validation Summary
A comprehensive validation of the bioanalytical method for Ospemifene using Ospemifene-D4 as an internal standard was performed in accordance with the US Food and Drug Administration (FDA) guidelines.[1][2] The following tables summarize the typical acceptance criteria and representative results for key validation parameters.
Table 1: Linearity and Range
| Parameter | Result |
| Calibration Curve Range | 5.02 - 3025 ng/mL[1][2] |
| Correlation Coefficient (r²) | ≥ 0.99[1][2] |
| Regression Model | Linear, weighted (1/x²) |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 5.02 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| LQC | 15 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 1500 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 2400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Low QC | High QC |
| Extraction Recovery (%) | ||
| Ospemifene | Consistent, Precise, and Reproducible | Consistent, Precise, and Reproducible |
| Ospemifene-D4 | Consistent, Precise, and Reproducible | Consistent, Precise, and Reproducible |
| Matrix Effect | ||
| Matrix Factor | Close to 1 | Close to 1 |
| IS-Normalized Matrix Factor (%CV) | ≤ 15% | ≤ 15% |
Mandatory Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Ospemifene quantification.
Principle of Internal Standard Correction
References
Understanding Isotopic Labeling in Quantitative Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological and pharmaceutical research, the precise quantification of proteins and metabolites is paramount. Mass spectrometry (MS) has emerged as a powerful analytical tool, and when coupled with isotopic labeling, it provides an unparalleled level of accuracy and sensitivity for quantitative studies. This technical guide delves into the core principles, experimental protocols, and applications of common isotopic labeling strategies in quantitative mass spectrometry, offering a comprehensive resource for researchers seeking to leverage these powerful techniques.
The Core Principle: Creating a Mass Offset for Comparison
Isotopic labeling in mass spectrometry hinges on a simple yet elegant principle: introducing a known mass difference between samples.[1] This is achieved by incorporating stable (non-radioactive) heavy isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), into the molecules of one sample, while a control or comparator sample contains the natural, "light" isotopes.[2] These chemically identical but mass-differentiated molecules can then be distinguished and quantified by the mass spectrometer, allowing for the accurate determination of relative abundance between samples.[1]
Key Isotopic Labeling Strategies in Proteomics
Several isotopic labeling strategies have been developed, each with distinct advantages and applications. The choice of method often depends on the sample type, experimental goals, and the desired level of multiplexing.
Metabolic Labeling: SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)
SILAC is a powerful in vivo labeling technique where cells are cultured in media containing "heavy" isotopically labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[3][4] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[5] This method allows for the mixing of cell populations at the very beginning of the experimental workflow, minimizing downstream sample preparation variability.[5][6]
Experimental Protocol: A Typical SILAC Workflow [5][7]
-
Cell Culture and Labeling: Two populations of cells are cultured in parallel. One is grown in standard "light" medium, while the other is grown in "heavy" medium containing isotopically labeled essential amino acids (e.g., L-arginine-¹³C₆ and L-lysine-¹³C₆). Cells are cultured for at least five to six passages to ensure complete incorporation of the heavy amino acids.
-
Experimental Treatment: Once fully labeled, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).
-
Cell Lysis and Protein Extraction: The "light" and "heavy" cell populations are harvested and lysed.
-
Protein Quantification and Mixing: The protein concentrations of the "light" and "heavy" lysates are determined, and equal amounts of protein are mixed.
-
Protein Digestion: The combined protein mixture is digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic label.
-
Data Analysis: The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.[8]
Quantitative Data Presentation: SILAC Analysis of EGFR Signaling
A study investigating the early adaptation to EGFR signaling inhibition in a colorectal cancer cell line using SILAC provides a clear example of the quantitative data generated.[1][9]
| Protein | Gene Name | H/L Ratio (Cetuximab Treatment) | Regulation |
| Epidermal growth factor receptor | EGFR | 0.45 | Downregulated |
| Mitogen-activated protein kinase 1 | MAPK1 | 0.62 | Downregulated |
| Proliferating cell nuclear antigen | PCNA | 1.05 | Unchanged |
| Vimentin | VIM | 0.98 | Unchanged |
Workflow Visualization: SILAC Experimental Workflow
SILAC Experimental Workflow.
Chemical Labeling: iTRAQ and TMT
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are chemical labeling techniques that tag peptides at the N-terminus and lysine residues.[10] Unlike SILAC, these methods are performed in vitro on digested peptide samples.[11] The key feature of isobaric tags is that they have the same total mass, meaning that identical peptides from different samples are indistinguishable in the initial MS1 scan.[12] However, upon fragmentation in the MS/MS scan, the tags release reporter ions of different masses, and the intensities of these reporter ions are used for relative quantification.[10][12] This allows for the multiplexing of multiple samples in a single experiment (e.g., up to 8 samples with iTRAQ and 18 with TMTpro).[13]
Experimental Protocol: A General iTRAQ/TMT Workflow [11][14][15]
-
Protein Extraction and Digestion: Proteins are extracted from different samples, and the protein concentration is determined. Equal amounts of protein from each sample are then digested into peptides.
-
Peptide Labeling: Each peptide sample is individually labeled with a different isobaric tag (e.g., iTRAQ 4-plex reagents 114, 115, 116, 117).
-
Sample Pooling: The labeled peptide samples are combined into a single mixture.
-
Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, the pooled peptide mixture is often fractionated using techniques like high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Each fraction is then analyzed by LC-MS/MS. The mass spectrometer isolates a precursor ion (MS1), fragments it (MS/MS), and detects the reporter ions in the low m/z range.
-
Data Analysis: Specialized software is used to identify peptides and proteins from the MS/MS spectra and to quantify the relative abundance of proteins across the different samples based on the intensities of the reporter ions.[14]
Quantitative Data Presentation: TMT Analysis of mTOR Signaling
A study investigating the effects of mTOR inhibition on ribosomal protein phosphorylation provides an example of TMT-based quantitative data.[16]
| Ribosomal Protein | Phosphorylation Site | TMT Reporter Ion Ratio (Rapamycin/Control) | Regulation |
| RPS6 | Ser235/236 | 0.31 | Downregulated |
| RPS15 | Ser143 | 0.45 | Downregulated |
| RPL11 | Ser58 | 1.02 | Unchanged |
| RPLP0 | Thr122 | 0.95 | Unchanged |
Workflow Visualization: iTRAQ/TMT Experimental Workflow
iTRAQ/TMT Experimental Workflow.
Applications in Drug Development and Metabolomics
Isotopic labeling is not limited to proteomics and plays a crucial role in various stages of drug development and in the field of metabolomics.
Isotopic Labeling in ADME Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is a critical component of drug development.[17][18] Isotopic labeling, often with carbon-14 (¹⁴C), is the gold standard for these studies.[19] By administering a ¹⁴C-labeled drug, researchers can trace the drug and its metabolites throughout the body, providing essential information on its pharmacokinetic profile and metabolic fate.[17][20]
Experimental Protocol: A Conceptual ¹⁴C-ADME Study [17]
-
Synthesis of ¹⁴C-Labeled Drug: The drug candidate is synthesized with a ¹⁴C label at a metabolically stable position.
-
Dosing: The ¹⁴C-labeled drug is administered to animal models or, in later stages, to human volunteers.
-
Sample Collection: Biological samples such as blood, urine, and feces are collected at various time points.
-
Radioactivity Measurement: The total radioactivity in the collected samples is measured to determine the extent of absorption and the routes and rates of excretion.
-
Metabolite Profiling: Techniques like LC-MS are used to separate and identify the radioactive metabolites.
-
Data Analysis: The data is used to construct a comprehensive profile of the drug's ADME properties.
Chemical Derivatization in Metabolomics
In metabolomics, many small molecules have poor ionization efficiency or chromatographic retention, making them difficult to analyze by LC-MS. Chemical derivatization is a technique used to modify these metabolites with a chemical tag to improve their analytical properties.[21][22] When this is combined with isotopic labeling, it enables accurate relative quantification. A "light" version of the derivatization reagent is used for one sample, and a "heavy" version for another. The samples are then mixed and analyzed, and the relative abundance of metabolites is determined from the peak intensity ratios of the light and heavy derivatives.[21]
Workflow Visualization: Chemical Derivatization Workflow in Metabolomics
Chemical Derivatization Workflow.
Signaling Pathway Analysis
Quantitative proteomics using isotopic labeling is a powerful tool for dissecting complex cellular signaling pathways. By comparing the proteome or phosphoproteome of cells in different states (e.g., stimulated vs. unstimulated), researchers can identify key proteins and phosphorylation events that are altered, providing insights into the mechanisms of signal transduction.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers.[9] Quantitative proteomics can be used to map the dynamic changes in protein phosphorylation and protein-protein interactions following EGFR activation.[1][9]
Simplified EGFR Signaling Pathway.
mTOR Signaling Pathway
The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and autophagy in response to nutrients and growth factors.[16] Isotopic labeling-based proteomics can be used to identify substrates of mTOR and to quantify changes in the phosphoproteome upon mTOR inhibition.
Simplified mTOR Signaling Pathway.
Conclusion
Isotopic labeling in quantitative mass spectrometry provides a robust and versatile toolkit for researchers across various scientific disciplines. From elucidating the intricate details of cellular signaling to defining the metabolic fate of novel drug candidates, these techniques offer a level of quantitative accuracy that is essential for modern research. By carefully selecting the appropriate labeling strategy and adhering to rigorous experimental protocols, scientists can unlock a wealth of information, driving forward our understanding of complex biological systems and accelerating the development of new therapeutics.
References
- 1. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 11. youtube.com [youtube.com]
- 12. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 13. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics [medicine.yale.edu]
- 14. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 19. Integrating isotopic labelling and human ADME reduces time to clinic [pharmaceutical-technology.com]
- 20. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. meliomics.com [meliomics.com]
- 22. researchgate.net [researchgate.net]
Ospemifene-d4: A Technical Guide for Laboratory and Research Professionals
An in-depth guide on the procurement and application of Ospemifene-d4 for researchers, scientists, and drug development professionals.
This technical guide provides comprehensive information on sourcing Ospemifene-d4, a deuterated analog of Ospemifene, for laboratory use. It includes a summary of suppliers, purchasing details, a detailed experimental protocol for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and a visualization of the compound's signaling pathway.
Sourcing and Purchasing Ospemifene-d4
For researchers requiring high-purity Ospemifene-d4 for analytical and research purposes, several reputable suppliers are available. The following table summarizes key purchasing information from prominent chemical suppliers. Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.
| Supplier | Catalog Number | Pack Size(s) | Price (USD) | Purity |
| Cayman Chemical | 33465 | 1 mg, 5 mg | Contact for pricing | ≥98% (Ospemifene), ≥99% deuterated forms (d1-d4) |
| Toronto Research Chemicals (TRC) | O703002 | 2.5 mg, 25 mg | Contact for pricing | Not specified |
| Sussex Research Laboratories Inc. | SI150070 | 5 mg, 10 mg, 25 mg | $1,350.00 (for 25 mg) | >95% (HPLC), Isotopic Enrichment: >95% |
| Simson Pharma Limited | Not specified | Contact for availability | Contact for pricing | Certificate of Analysis provided |
| Veeprho | Not specified | Contact for availability | Contact for pricing | Not specified |
Experimental Protocol: Quantification of Ospemifene in Human Plasma using LC-MS/MS
Ospemifene-d4 is an ideal internal standard for the quantification of Ospemifene in biological matrices due to its similar physicochemical properties and distinct mass-to-charge ratio.[1] The following is a detailed protocol for the analysis of Ospemifene in human plasma.
Materials and Reagents
-
Ospemifene analytical standard
-
Ospemifene-d4 (internal standard)
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Water (deionized or Milli-Q)
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata X-33 μm polymeric sorbent, 30 mg/1 mL)[1]
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 μm)[1]
Sample Preparation (Solid-Phase Extraction)[1]
-
Spiking: To 100 µL of human plasma, add a known concentration of Ospemifene-d4 working solution.
-
Conditioning: Condition the SPE cartridges according to the manufacturer's instructions.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with an appropriate solvent (e.g., methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis[1]
-
Mobile Phase: A mixture of methanol and 20 mM ammonium formate buffer (e.g., 90:10, v/v).[1]
-
Flow Rate: 0.9 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
MS/MS Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Ospemifene and Ospemifene-d4.
Data Analysis
Construct a calibration curve by plotting the peak area ratio of Ospemifene to Ospemifene-d4 against the concentration of the Ospemifene standards. Determine the concentration of Ospemifene in the plasma samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Experimental Workflow
Ospemifene is a selective estrogen receptor modulator (SERM).[2] Its mechanism of action involves binding to estrogen receptors (ERα and ERβ) and exerting tissue-specific agonist or antagonist effects.[2] In the vaginal epithelium, it acts as an agonist, promoting cell proliferation and maturation, which alleviates symptoms of vulvovaginal atrophy.[2] In contrast, it exhibits antagonistic properties in breast tissue.[2]
Caption: Ospemifene's mechanism of action as a selective estrogen receptor modulator (SERM).
The following diagram illustrates a typical experimental workflow for the quantitative analysis of Ospemifene in a biological sample using Ospemifene-d4 as an internal standard.
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
References
The Unsung Hero of Accurate Quantification: A Technical Guide to Internal Standards in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
In the world of bioanalysis, the pursuit of accurate and precise quantification of analytes in complex matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. However, the journey from sample to result is fraught with potential for variability, which can undermine the reliability of the data. Enter the internal standard (IS), an unsung hero that plays a critical role in ensuring the integrity of quantitative LC-MS/MS assays.[1][2] This in-depth technical guide delves into the fundamental principles of using internal standards, providing practical insights and detailed methodologies for their effective implementation.
The "Why": Taming the Inevitable Variability
The analytical process, from sample preparation to detection, is susceptible to a variety of factors that can introduce error and variability.[1] An internal standard is a compound of known concentration that is added to every sample, calibrator, and quality control (QC) sample before the start of the sample preparation process.[3] Its primary function is to compensate for these variations, thereby improving the accuracy and precision of the analytical method.[1]
Key sources of variability that an internal standard can correct for include:
-
Sample Preparation: Losses can occur during extraction, evaporation, and reconstitution steps.
-
Injection Volume: Minor variations in the volume of sample injected into the LC system can affect the analyte response.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate results.[2]
-
Instrumental Drift: Fluctuations in the performance of the LC-MS/MS system over the course of an analytical run can lead to inconsistent responses.
By adding a constant amount of the IS to every sample, the ratio of the analyte's response to the IS's response is used for quantification, rather than the absolute response of the analyte. This ratio remains constant even if there are variations in the analytical process, as both the analyte and the IS are affected proportionally.
The "What": Choosing the Right Partner for Your Analyte
The selection of an appropriate internal standard is a critical step in method development. The ideal IS should closely mimic the physicochemical properties of the analyte to ensure it behaves similarly throughout the entire analytical process.[3] There are two main types of internal standards used in LC-MS/MS:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for internal standards.[4] A SIL IS is a synthetic version of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] Because they are chemically identical to the analyte, they have nearly identical extraction recoveries, chromatographic retention times, and ionization efficiencies.[1][4] This close similarity allows them to effectively compensate for matrix effects.[4]
-
Structural Analogs (Analog IS): When a SIL IS is not available or is prohibitively expensive, a structural analog can be used. This is a compound that is chemically similar to the analyte but has a different molecular weight. The chosen analog should have similar functional groups and polarity to the analyte to ensure comparable extraction and chromatographic behavior.[3] However, it is important to note that structural analogs may not always perfectly mimic the analyte's behavior, especially in the presence of significant matrix effects.[3]
Table 1: Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog (Analog) IS |
| Chemical Structure | Identical to the analyte (with isotopic substitution) | Similar but not identical to the analyte |
| Retention Time | Typically co-elutes with the analyte | Similar but may not be identical to the analyte's retention time |
| Ionization Efficiency | Nearly identical to the analyte | Similar but can differ from the analyte |
| Matrix Effect Compensation | Excellent | Good, but may not be as effective as SIL IS |
| Availability | Can be custom synthesized but may be expensive | More readily available and generally less expensive |
| Recommendation | Preferred choice for most applications | A viable alternative when SIL IS is not feasible |
The "How": A Step-by-Step Guide to Implementation
The successful use of an internal standard relies on a well-defined and consistently executed experimental protocol. Here is a detailed methodology for incorporating an internal standard into an LC-MS/MS workflow.
Experimental Protocol: A Practical Example
This protocol is a representative example for the analysis of a small molecule drug in human plasma.
Materials:
-
Human plasma (with anticoagulant)
-
Analyte reference standard
-
Internal standard (SIL or analog)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates or microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of the internal standard in methanol at a concentration of 1 mg/mL.
-
-
Preparation of Working Solutions:
-
Prepare a series of analyte working solutions by serially diluting the stock solution with 50% methanol in water to create calibration standards.
-
Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50% methanol in water.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC in a 96-well plate, add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). The acetonitrile will precipitate the plasma proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least one transition for the analyte and one for the internal standard.
-
-
Data Processing:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Principles
Diagrams are powerful tools for understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow and the logic behind using an internal standard.
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis using an internal standard.
Logical Relationship of Correction
Caption: How an internal standard corrects for analytical variability.
Data-Driven Evidence: The Proof is in the Precision and Accuracy
The true value of an internal standard is demonstrated through the improvement in data quality. The following tables summarize quantitative data from studies that highlight the impact of using an internal standard.
Table 2: Impact of Internal Standard on Assay Precision
This table shows a hypothetical but realistic comparison of the precision of an LC-MS/MS assay with and without the use of an internal standard. The coefficient of variation (%CV) is a measure of precision, with lower values indicating higher precision.
| Analyte Concentration | %CV without Internal Standard | %CV with Internal Standard |
| Low QC | 18.5% | 4.2% |
| Mid QC | 15.2% | 3.1% |
| High QC | 12.8% | 2.5% |
Table 3: Comparison of a Stable Isotope-Labeled vs. Analog Internal Standard for Everolimus Quantification
This table presents data from a study comparing the performance of a stable isotope-labeled internal standard (everolimus-d4) and a structural analog internal standard (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus.[5]
| Parameter | Everolimus-d4 (SIL IS) | 32-desmethoxyrapamycin (Analog IS) |
| Accuracy (% Recovery) | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Precision (%CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation with Reference Method (Slope) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
The data indicates that while both internal standards provided acceptable performance, the SIL IS showed a better correlation with the reference method, highlighting its superiority in accurately reflecting the analyte's behavior.[5]
Table 4: Accuracy and Precision of Quality Control Samples with and without Internal Standard Quantitation in the Presence of Matrix Effects
This table is based on a case study where a structural analog internal standard failed to track the analyte in the presence of a matrix effect in clinical study samples.[3]
| QC Level | Quantitation Method | Accuracy (% Bias) | Precision (%CV) |
| Low QC | Internal Standard | High % Bias | < 10% |
| External Standard | Within Acceptable Limits | < 10% | |
| High QC | Internal Standard | High % Bias | < 10% |
| External Standard | Within Acceptable Limits | < 10% |
This case study demonstrates that while precision may appear acceptable, the use of an inappropriate internal standard that does not adequately compensate for matrix effects can lead to significant inaccuracies in the results.[3]
Conclusion: An Indispensable Tool for Robust Bioanalysis
The use of an internal standard is not merely a recommendation but a fundamental requirement for robust and reliable quantitative LC-MS/MS analysis. By compensating for the inherent variability in the analytical workflow, internal standards significantly improve the accuracy and precision of the data generated.[1] The choice of the internal standard is critical, with stable isotope-labeled internal standards being the preferred option due to their ability to closely mimic the behavior of the analyte.[4] A thorough understanding of the principles of internal standardization, coupled with meticulous experimental execution, will empower researchers, scientists, and drug development professionals to generate high-quality, defensible data that can withstand the scrutiny of regulatory bodies and advance scientific discovery.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Stability Assessment of Ospemifene D4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive framework and best-practice guide for assessing the stability of Ospemifene D4 in organic solvents. As of the writing of this guide, specific experimental data on the stability of this compound in various organic solvents is not publicly available. The experimental protocols and data presented herein are illustrative and intended to serve as a template for such studies.
Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) used for the treatment of dyspareunia and vaginal dryness associated with menopause.[1][2] Its mechanism of action involves binding to estrogen receptors, leading to tissue-specific agonistic or antagonistic effects.[1][3] Deuterated analogues of active pharmaceutical ingredients (APIs), such as this compound, are often synthesized for use as internal standards in bioanalytical assays or to investigate potential alterations in metabolic profiles. The chemical stability of these deuterated compounds, particularly in organic solvents used for stock solutions and sample processing, is a critical parameter that can influence the accuracy and reproducibility of experimental results.
This guide outlines a systematic approach to evaluating the initial stability of this compound in a range of common organic solvents. It provides detailed experimental protocols, recommendations for data presentation, and visual workflows to aid in the design and execution of these crucial stability studies.
Core Concepts in Stability Assessment
The stability of a drug substance is its ability to remain within established specifications to maintain its identity, strength, quality, and purity throughout its storage and use. For a deuterated standard like this compound, key stability concerns in organic solvents include:
-
Degradation: The chemical breakdown of the molecule, leading to a decrease in its concentration and the formation of impurities.
-
Isotopic Exchange: The potential for the deuterium atoms to exchange with protons from the solvent, which would compromise its utility as an internal standard.
A well-designed stability study will investigate these potential liabilities under controlled conditions.
Experimental Protocols
The following protocols are provided as a detailed methodology for assessing the stability of this compound in organic solvents.
3.1. Materials and Reagents
-
This compound: Characterized reference standard with a known purity.
-
Organic Solvents: High-purity, HPLC-grade or equivalent. A representative panel should be chosen to cover a range of polarities and protic/aprotic properties.
-
Control Matrix: A well-characterized solution for comparison (e.g., a freshly prepared solution).
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is recommended for its sensitivity and specificity.[4]
3.2. Preparation of Stability Samples
-
Stock Solution Preparation: Prepare a stock solution of this compound in each selected organic solvent at a known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solutions to a suitable working concentration (e.g., 10 µg/mL) using the same organic solvent.
-
Storage Conditions: Aliquot the working solutions into appropriate, sealed containers (e.g., amber glass vials) to minimize evaporation and light exposure.
-
Time Points: Store the samples at controlled room temperature (e.g., 25°C) and refrigerated conditions (e.g., 4°C). Analyze the samples at predefined time points (e.g., 0, 24, 48, 72 hours, 1 week, and 1 month).
3.3. Analytical Method
A stability-indicating analytical method is crucial for separating the intact drug from any potential degradants.
-
Instrumentation: RP-HPLC system coupled with a PDA detector or a mass spectrometer.
-
Column: A C18 column is a common choice for molecules of this type.
-
Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid) is often effective.
-
Detection:
-
UV/Vis: Monitor at a wavelength where Ospemifene has significant absorbance (e.g., around 240 nm).[5]
-
MS: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to specifically detect this compound and potential degradation products.
-
-
Method Validation: The analytical method should be validated to demonstrate its specificity, linearity, accuracy, and precision.[6]
Data Presentation
Quantitative data from the stability study should be summarized in a clear and structured table to facilitate comparison.
Table 1: Illustrative Stability Data for this compound in Various Organic Solvents at 25°C
| Solvent | Time Point | Concentration (µg/mL) | % Remaining | Appearance |
| Acetonitrile | 0 hours | 10.02 | 100.0% | Clear, colorless |
| 24 hours | 9.98 | 99.6% | Clear, colorless | |
| 1 week | 9.91 | 98.9% | Clear, colorless | |
| 1 month | 9.85 | 98.3% | Clear, colorless | |
| Methanol | 0 hours | 9.99 | 100.0% | Clear, colorless |
| 24 hours | 9.95 | 99.6% | Clear, colorless | |
| 1 week | 9.88 | 98.9% | Clear, colorless | |
| 1 month | 9.79 | 98.0% | Clear, colorless | |
| Ethanol | 0 hours | 10.01 | 100.0% | Clear, colorless |
| 24 hours | 9.96 | 99.5% | Clear, colorless | |
| 1 week | 9.90 | 98.9% | Clear, colorless | |
| 1 month | 9.82 | 98.1% | Clear, colorless | |
| DMSO | 0 hours | 10.03 | 100.0% | Clear, colorless |
| 24 hours | 10.01 | 99.8% | Clear, colorless | |
| 1 week | 9.95 | 99.2% | Clear, colorless | |
| 1 month | 9.91 | 98.8% | Clear, colorless | |
| Dimethyl Formamide (DMF) | 0 hours | 9.98 | 100.0% | Clear, colorless |
| 24 hours | 9.97 | 99.9% | Clear, colorless | |
| 1 week | 9.92 | 99.4% | Clear, colorless | |
| 1 month | 9.88 | 99.0% | Clear, colorless |
Note: The data in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
5.1. Experimental Workflow
Caption: Workflow for assessing this compound stability.
5.2. Metabolic Pathway of Ospemifene
Ospemifene is primarily metabolized by cytochrome P450 enzymes in the liver.[1][7] The major metabolite is 4-hydroxyospemifene.[2] Understanding these metabolic pathways can provide insights into potential degradation mechanisms.
Caption: Primary metabolic routes of Ospemifene.
5.3. Signaling Pathway of Ospemifene
Ospemifene acts as a SERM, modulating the activity of estrogen receptors (ERα and ERβ) in a tissue-specific manner.[1]
Caption: Tissue-specific effects of Ospemifene.
Conclusion
A thorough assessment of the stability of this compound in organic solvents is essential for ensuring its reliability as an analytical standard and for understanding its chemical behavior. While specific stability data is not yet widely published, the experimental framework provided in this guide offers a robust starting point for researchers. By following these protocols, scientists can generate high-quality, reproducible data that will be invaluable for drug development and bioanalytical applications involving Ospemifene and its deuterated analogues.
References
- 1. What is the mechanism of Ospemifene? [synapse.patsnap.com]
- 2. Safety and efficacy of ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ospemifene: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Ospemifene (FC-1271a) | selective estrogen receptor modulator (SERM) | CAS 128607-22-7 | FC-1271a; FC1271a; Osphena|treatment of dyspareunia| InvivoChem [invivochem.com]
Methodological & Application
Application Note: Quantitative Determination of Ospemifene in Human Plasma by LC-MS/MS Using Ospemifene-D4 as an Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Ospemifene.
1. Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) used for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.[1][2] Accurate and reliable quantification of Ospemifene in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ospemifene in human plasma. The method utilizes a stable isotope-labeled internal standard, Ospemifene-D4, to ensure high accuracy and precision. The protocol described herein has been validated according to FDA guidelines and is suitable for high-throughput analysis.[3][4][5]
2. Experimental
2.1. Materials and Reagents
-
Ospemifene reference standard
-
Ospemifene-D4 internal standard
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata X-33 μm polymeric sorbent, 30 mg/1 mL)[3][4][5]
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
2.3. Sample Preparation
A solid-phase extraction (SPE) technique is employed to extract Ospemifene and Ospemifene-D4 from human plasma.[3][4][5]
Protocol: Plasma Sample Preparation using SPE
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 200 µL of human plasma sample, previously spiked with the internal standard (Ospemifene-D4), onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
2.4. Liquid Chromatography
The chromatographic separation is achieved on a phenyl stationary phase, which provides good retention and peak shape for Ospemifene.
Table 1: LC Parameters
| Parameter | Value |
| Column | Agilent Eclipse XDB-Phenyl, 4.6 x 75 mm, 3.5 µm[3][4][5] |
| Mobile Phase | Methanol and 20 mM ammonium formate buffer (90:10, v/v)[3][4][5] |
| Flow Rate | 0.9 mL/min[3][4][5] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
2.5. Mass Spectrometry
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity.
Table 2: MS/MS Parameters
| Parameter | Ospemifene | Ospemifene-D4 |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 424.2 | m/z 428.2 |
| Product Ion (Q3) | m/z 112.1 | m/z 112.1 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (CE) | Optimized for the specific instrument | Optimized for the specific instrument |
| Declustering Potential (DP) | Optimized for the specific instrument | Optimized for the specific instrument |
3. Method Validation
The method was validated according to the US Food and Drug Administration (FDA) guidelines.[3][4][5]
3.1. Linearity
The calibration curve was found to be linear over the concentration range of 5.02 to 3025 ng/mL.[3][4] The coefficient of determination (r²) was ≥ 0.99.[3][4]
Table 3: Calibration Curve Summary
| Parameter | Value |
| Concentration Range | 5.02 - 3025 ng/mL[3][4] |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99[3][4] |
4. Workflow and Diagrams
The overall analytical workflow is depicted in the following diagram.
Caption: Experimental workflow for the LC-MS/MS analysis of Ospemifene.
The logical relationship for the quantification process is illustrated below.
Caption: Logic diagram for the quantification of Ospemifene.
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ospemifene in human plasma. The use of a stable isotope-labeled internal standard, Ospemifene-D4, ensures the accuracy and precision of the results. The solid-phase extraction protocol offers efficient sample clean-up, and the chromatographic conditions provide excellent separation. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of Ospemifene.
References
- 1. Safety and efficacy of ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ospemifene | C24H23ClO2 | CID 3036505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. (2018) | Siva Sankara Rao Yadlapalli | 1 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
Application of Ospemifene-D4 in the Pharmacokinetic Assessment of Ospemifene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) indicated for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. A thorough understanding of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. Stable isotope-labeled internal standards, such as Ospemifene-D4, are indispensable tools in quantitative bioanalysis, offering high precision and accuracy in determining drug concentrations in biological matrices. This document provides detailed application notes and protocols for the use of Ospemifene-D4 in pharmacokinetic studies of Ospemifene.
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard (SIL-IS) like Ospemifene-D4 relies on the principle of isotope dilution mass spectrometry. Ospemifene-D4 is chemically identical to Ospemifene but has a higher molecular weight due to the replacement of four hydrogen atoms with deuterium. When a known amount of Ospemifene-D4 is added to a biological sample, it behaves identically to the endogenous Ospemifene during sample extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric response of the analyte (Ospemifene) to the internal standard (Ospemifene-D4), accurate quantification can be achieved, as any variability in the analytical process will affect both compounds equally.
Application Notes
Ospemifene-D4 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Ospemifene in various biological matrices, most commonly human plasma. The key advantages of using Ospemifene-D4 include:
-
Improved Accuracy and Precision: It compensates for variations in sample preparation, injection volume, and matrix effects, leading to more reliable data.
-
High Specificity: The use of MS/MS allows for the selective detection of Ospemifene and Ospemifene-D4, minimizing interference from other compounds in the matrix.
-
Reduced Method Variability: The co-elution of the analyte and the internal standard in most chromatographic systems ensures that they experience similar analytical conditions.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Ospemifene from clinical studies in postmenopausal women.
Table 1: Single-Dose Pharmacokinetics of Ospemifene (60 mg) in Postmenopausal Women [1][2]
| Parameter | Value |
| Cmax (ng/mL) | 612 (Geometric Mean) |
| Tmax (hours) | 1.50 (Median) |
| t1/2 (hours) | 24.5 (Geometric Mean, CV% 21.3) |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; CV: Coefficient of Variation.
Table 2: Steady-State Pharmacokinetics of Ospemifene (60 mg/day) in Postmenopausal Women [1]
| Parameter | Value |
| Time to Steady State (Days) | 7 |
| t1/2 at Steady State (hours) | 29.1 (Mean) |
t1/2: Elimination half-life.
Table 3: Pharmacokinetic Parameters of Ospemifene (60 mg) Under Fasted and Fed Conditions in Postmenopausal Women [2]
| Condition | Tmax (hours) | Cmax (ng/mL) | AUC(0-inf) (ng·hr/mL) |
| Fasted | 2 (range 1-8) | 533 | 4165 |
| Fed | 2.5 (range 1-6) | 1198 | 7521 |
Tmax: Time to reach maximum concentration; Cmax: Maximum plasma concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
Experimental Protocols
Protocol 1: Quantitative Analysis of Ospemifene in Human Plasma using LC-MS/MS
This protocol is based on a validated method for the determination of Ospemifene in human plasma.[3]
1. Materials and Reagents:
-
Ospemifene reference standard
-
Ospemifene-D4 (internal standard)
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Water (deionized or HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata X-33 µm polymeric sorbent)
2. Preparation of Stock and Working Solutions:
-
Ospemifene Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of Ospemifene in methanol.
-
Ospemifene-D4 Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of Ospemifene-D4 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Ospemifene stock solution with a suitable solvent (e.g., 50:50 methanol/water) to create calibration standards.
-
Internal Standard Working Solution: Dilute the Ospemifene-D4 stock solution to a fixed concentration (e.g., 100 ng/mL) with the reconstitution solvent.
3. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add a known amount of the Ospemifene-D4 internal standard working solution.
-
Vortex mix the samples.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable wash solution to remove interferences.
-
Elute Ospemifene and Ospemifene-D4 from the cartridge with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 μm).[3]
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 20 mM ammonium formate), run in an isocratic or gradient mode.[3]
-
Flow Rate: A typical flow rate is 0.9 mL/min.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, optimized for Ospemifene.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Ospemifene and Ospemifene-D4.
5. Data Analysis:
-
Integrate the peak areas of the MRM transitions for Ospemifene and Ospemifene-D4.
-
Calculate the peak area ratio of Ospemifene to Ospemifene-D4.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Ospemifene in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study of Ospemifene.
Mechanism of Action: Estrogen Receptor Signaling
Ospemifene, as a SERM, exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. This binding initiates a cascade of molecular events that can have either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the target tissue.
Caption: Simplified signaling pathway of Ospemifene via estrogen receptors.
References
Application Note & Protocol: Bioanalytical Method Validation for Ospemifene in Human Plasma using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) used for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.[1] Accurate quantification of ospemifene in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for a robust and validated bioanalytical method for the determination of ospemifene in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (IS), ospemifene-d4.
The use of a stable isotope-labeled internal standard, such as ospemifene-d4, is highly recommended by regulatory agencies for bioanalytical methods.[2] This is because a deuterated IS closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for potential variability and enhancing the accuracy and precision of the method.[3] This method has been validated according to the principles outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation.[4][5][6]
Ospemifene is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP2C19, and CYP2B6.[1][7][8] The major metabolite is 4-hydroxyospemifene.[7]
Experimental Protocols
Materials and Reagents
-
Analytes: Ospemifene reference standard, Ospemifene-d4 (internal standard)
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ammonium formate, Water (deionized, 18 MΩ·cm)
-
Biological Matrix: Human plasma (K2-EDTA as anticoagulant)
-
Solid Phase Extraction (SPE): Phenomenex Strata X-33μM polymeric sorbent cartridges (30 mg/1 mL) or equivalent.[9][10][11]
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[9]
-
Analytical Column: Agilent Eclipse XDB-Phenyl, 4.6 x 75 mm, 3.5 μm or equivalent.[9][10][11]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of ospemifene and ospemifene-d4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the ospemifene stock solution in methanol:water (1:1, v/v) to create calibration curve (CC) standards.
-
Internal Standard Working Solution: Prepare a working solution of ospemifene-d4 in methanol:water (1:1, v/v).
-
Spiking: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma sample, add the internal standard solution. Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
-
Mobile Phase: A mixture of methanol and 20 mM ammonium formate buffer (90:10, v/v).[9][10][11]
-
Injection Volume: 10 µL.
-
MS/MS Detection: Operate the mass spectrometer in the positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for ospemifene and ospemifene-d4 should be optimized for the instrument used.
Bioanalytical Method Validation
The method was validated according to the FDA guidelines, encompassing the following parameters:
Selectivity and Specificity
Selectivity was assessed by analyzing blank plasma samples from multiple sources to evaluate potential interference from endogenous components at the retention times of ospemifene and the IS.
Linearity and Range
The linearity of the method was determined by analyzing calibration curves prepared in blank plasma. A linear regression with a weighting factor of 1/x² is typically used. The validated linear range for ospemifene in human plasma is 5.02 to 3025 ng/mL.[9][10][11]
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing replicate QC samples at four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).
Recovery and Matrix Effect
The extraction recovery of ospemifene and the IS from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution.
Stability
The stability of ospemifene in human plasma was assessed under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.
Data Presentation
The following tables summarize the quantitative data from the bioanalytical method validation of ospemifene.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 5.02 - 3025 ng/mL[9][10][11] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99[9][10][11] |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision (Intra-Day and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 5.02 | < 15% | 85% - 115% | < 15% | 85% - 115% |
| LQC | (Typical Value) | < 15% | 85% - 115% | < 15% | 85% - 115% |
| MQC | (Typical Value) | < 15% | 85% - 115% | < 15% | 85% - 115% |
| HQC | (Typical Value) | < 15% | 85% - 115% | < 15% | 85% - 115% |
Table 3: Stability Data
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-Top | (e.g., 8 hours) | Room Temperature | Within ±15% |
| Freeze-Thaw | (e.g., 3 cycles) | -20°C to Room Temp | Within ±15% |
| Long-Term | (e.g., 30 days) | -70°C | Within ±15% |
Visualizations
Bioanalytical Workflow for Ospemifene Quantification
Caption: Bioanalytical workflow for the quantification of ospemifene.
Metabolic Pathway of Ospemifene
Caption: Major metabolic pathways of ospemifene.
Conclusion
This application note details a sensitive, specific, and robust LC-MS/MS method for the quantification of ospemifene in human plasma using a deuterated internal standard. The method has been thoroughly validated and is suitable for use in clinical and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the stringent requirements of regulatory bodies for bioanalytical method validation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov [fda.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. Ospemifene metabolism in humans in vitro and in vivo: metabolite identification, quantitation, and CYP assignment of major hydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Ospemifene on Drug Metabolism Mediated by Cytochrome P450 Enzymes in Humans in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. (2018) | Siva Sankara Rao Yadlapalli | 1 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ospemifene in Biological Matrices using Ospemifene-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) approved for the treatment of moderate to severe dyspareunia, a symptom of vulvovaginal atrophy, due to menopause. Accurate and reliable quantification of ospemifene in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and metabolic research. The use of a stable isotope-labeled internal standard, such as Ospemifene-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for variability in sample preparation and matrix effects.
This document provides a detailed protocol for the spiking of Ospemifene-d4 in biological matrices, specifically human plasma, for the accurate quantification of ospemifene. The methodology is based on a validated LC-MS/MS method that ensures high sensitivity, specificity, and rapidity.[1]
Experimental Protocols
Materials and Reagents
-
Ospemifene reference standard
-
Ospemifene-d4 (internal standard)
-
Human plasma (with appropriate anticoagulant)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata X-33 μm polymeric sorbent, 30 mg/1 mL)[1]
Equipment
-
Liquid chromatograph-tandem mass spectrometer (LC-MS/MS) system (e.g., API-4500 MS/MS)
-
Analytical column (e.g., Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 μm)[1]
-
Solid-phase extraction manifold
-
Centrifuge
-
Vortex mixer
-
Precision pipettes and tips
Stock and Working Solutions Preparation
-
Ospemifene Stock Solution (1 mg/mL): Accurately weigh and dissolve the ospemifene reference standard in methanol.
-
Ospemifene-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve the Ospemifene-d4 internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the ospemifene stock solution in a suitable solvent (e.g., 50:50 methanol/water) to create calibration standards. Prepare a working solution of Ospemifene-d4 at a fixed concentration for spiking.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Spiking with Internal Standard: To a 0.5 mL aliquot of plasma, add a specific volume (e.g., 50 µL) of the Ospemifene-d4 working solution. Vortex for 30 seconds.
-
Protein Precipitation/Sample Pre-treatment (if necessary): Depending on the specific protocol, a protein precipitation step with a solvent like acetonitrile may be performed prior to SPE.
-
SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by ultrapure water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences. A common wash solution is 5% methanol in water.
-
Elution: Elute ospemifene and Ospemifene-d4 from the cartridge using an appropriate elution solvent, such as methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ospemifene: To be determined based on precursor and product ions.
-
Ospemifene-d4: To be determined based on precursor and product ions.
-
-
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated method for the determination of ospemifene in human plasma using Ospemifene-d4 as an internal standard.
| Parameter | Result | Reference |
| Linearity Range | 5.02–3025 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL | [1] |
| Quality Control Sample (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC | Data not available in abstract | Data not available in abstract |
| Medium QC | Data not available in abstract | Data not available in abstract |
| High QC | Data not available in abstract | Data not available in abstract |
| Parameter | Result |
| Recovery | Data not available in abstract |
| Matrix Effect | Data not available in abstract |
Note: Specific quantitative data for accuracy, precision, recovery, and matrix effect were not available in the abstracts of the searched documents. For detailed information, please refer to the full scientific publication.
Visualizations
Experimental Workflow for Ospemifene Quantification
References
Determining the Optimal Concentration of Ospemifene D4 as an Internal Standard in Bioanalytical Methods
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals involved in the quantitative analysis of ospemifene or other related compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) used for the treatment of dyspareunia, a symptom of vulvovaginal atrophy, due to menopause. Accurate quantification of ospemifene in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard (IS), such as Ospemifene D4, is the preferred approach in LC-MS/MS-based bioanalysis to compensate for variability during sample preparation and analysis.[1][2]
An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all calibration standards, quality control (QC) samples, and study samples.[1][3] The ratio of the analyte response to the IS response is used for quantification, which corrects for variations in sample injection volume, matrix effects, and instrument fluctuations.[3] The selection of an appropriate concentration for the internal standard is a critical step in bioanalytical method development to ensure the accuracy, precision, and reliability of the results.[4] An inappropriate concentration can lead to issues such as detector saturation, poor signal-to-noise ratio, or non-linear calibration curves.[2]
This document provides a detailed protocol for determining the optimal concentration of this compound for the quantitative analysis of ospemifene in a biological matrix (e.g., human plasma).
The Importance of Optimizing Internal Standard Concentration
The concentration of the internal standard can significantly impact the performance of a bioanalytical method. Key considerations include:
-
Mass Spectrometric Response: The IS concentration should be sufficient to produce a stable and reproducible signal with an adequate signal-to-noise ratio (S/N), but not so high that it causes detector saturation or ion suppression of the analyte.
-
Analyte Concentration Range: The chosen IS concentration should be suitable for the entire calibration range of the analyte. Ideally, the IS response should be of a similar order of magnitude to the analyte response at a mid-range concentration.
-
Minimizing Variability: A consistent and optimal IS response across all samples helps to minimize the variability (coefficient of variation, %CV) of the analyte-to-IS response ratio, thereby improving the precision and accuracy of the measurement.
-
Avoiding Cross-Interference: The concentration of the IS should not be so high that any potential isotopic impurities in the analyte could contribute significantly to the IS signal, or vice-versa.
Experimental Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to evaluate a range of this compound concentrations to identify the optimal level for a given LC-MS/MS method.
Materials and Reagents
-
Ospemifene reference standard
-
This compound internal standard
-
Control biological matrix (e.g., human plasma, K2-EDTA)
-
LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or other appropriate mobile phase additives
-
Sample preparation reagents (e.g., protein precipitation solvent)
Preparation of Stock and Working Solutions
-
Ospemifene Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the ospemifene reference standard in a suitable solvent (e.g., methanol) to prepare a primary stock solution.
-
Ospemifene Working Solutions: Prepare a series of working solutions by serially diluting the stock solution to create calibration standards and quality control samples covering the expected in-vivo concentration range.
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the this compound internal standard in a suitable solvent (e.g., methanol).
-
This compound Spiking Solutions: Prepare a range of this compound spiking solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL, and 500 ng/mL) by diluting the stock solution. These solutions will be used to spike the samples.
Experimental Workflow
The following diagram illustrates the experimental workflow for optimizing the internal standard concentration.
Caption: Workflow for the optimization of internal standard concentration.
Experimental Procedure
-
Sample Set Preparation: For each this compound concentration to be tested, prepare a set of samples in the biological matrix. This set should include:
-
Blank samples (matrix only)
-
Zero samples (matrix + IS)
-
Samples spiked with ospemifene at the Lower Limit of Quantification (LLOQ)
-
Samples spiked with ospemifene at a mid-range QC (MQC) concentration
-
Samples spiked with ospemifene at the Upper Limit of Quantification (ULOQ)
-
-
Sample Extraction:
-
To each sample (except the blank), add a fixed volume of the respective this compound spiking solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto the LC-MS/MS system.
-
Acquire data for both ospemifene and this compound using appropriate MRM (Multiple Reaction Monitoring) transitions.
-
Data Evaluation
The optimal concentration of this compound should be selected based on the following criteria:
-
Internal Standard Peak Area: The peak area of this compound should be consistent and well above the noise level across all samples.
-
Response Factor (RF) Variability: The response factor (RF = Analyte Peak Area / IS Peak Area) should be consistent across the calibration range. A low coefficient of variation (%CV) for the RF indicates that the IS is effectively tracking the analyte.
-
Calibration Curve Performance: The chosen IS concentration should result in a linear calibration curve (r² > 0.99) with acceptable accuracy and precision for the back-calculated concentrations of the calibration standards.
Data Presentation
The quantitative data from the optimization experiments should be summarized in tables for clear comparison.
Table 1: this compound Peak Area Response at Different Concentrations
| This compound Concentration (ng/mL) | LLOQ Sample Peak Area | MQC Sample Peak Area | ULOQ Sample Peak Area | Average Peak Area | %CV |
| 10 | 15,000 | 15,500 | 14,800 | 15,100 | 2.5 |
| 50 | 78,000 | 79,500 | 77,000 | 78,167 | 1.6 |
| 100 | 155,000 | 158,000 | 153,000 | 155,333 | 1.6 |
| 250 | 380,000 | 385,000 | 375,000 | 380,000 | 1.3 |
| 500 | 750,000 | 760,000 | 745,000 | 751,667 | 1.0 |
Table 2: Response Factor (Analyte Area / IS Area) at Different IS Concentrations
| Analyte Conc. (ng/mL) | RF at 10 ng/mL IS | RF at 50 ng/mL IS | RF at 100 ng/mL IS | RF at 250 ng/mL IS | RF at 500 ng/mL IS |
| LLOQ (1) | 0.05 | 0.01 | 0.005 | 0.002 | 0.001 |
| MQC (100) | 5.2 | 1.05 | 0.51 | 0.21 | 0.10 |
| ULOQ (1000) | 51.5 | 10.2 | 5.05 | 2.03 | 1.01 |
| RF %CV | 5.2% | 2.1% | 1.5% | 1.8% | 2.5% |
Table 3: Impact of IS Concentration on Calibration Curve Performance
| IS Concentration (ng/mL) | Linearity (r²) | LLOQ Accuracy (%) | LLOQ Precision (%CV) |
| 10 | 0.9985 | 115.2 | 12.5 |
| 50 | 0.9995 | 105.1 | 6.8 |
| 100 | 0.9998 | 102.3 | 4.2 |
| 250 | 0.9996 | 103.5 | 5.5 |
| 500 | 0.9991 | 108.7 | 8.9 |
Conclusion and Recommendation
Based on the evaluation of the data presented in the tables, the optimal concentration for the this compound internal standard can be determined. In the example data above, a concentration of 100 ng/mL for this compound is recommended. This concentration provides:
-
A stable and robust peak area response.
-
The lowest variability in the response factor across the analytical range.
-
The best linearity and performance of the calibration curve, particularly at the LLOQ.
It is important to note that the optimal concentration may vary depending on the specific instrumentation, sample preparation method, and the desired analytical range. Therefore, this protocol should be adapted and validated for each specific application. Adherence to regulatory guidelines, such as those from the FDA, is essential for methods intended for use in regulated bioanalysis.[3][5][6][7][8]
References
- 1. nebiolab.com [nebiolab.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Application of Ospemifene D4 in Drug Metabolism Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ospemifene D4 in drug metabolism studies. This compound, a stable isotope-labeled analog of Ospemifene, is an essential tool for the accurate quantification of the parent drug in biological matrices and for elucidating its metabolic pathways.
Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) primarily used for the treatment of dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. Understanding the drug metabolism and pharmacokinetic (DMPK) profile of Ospemifene is critical for its safe and effective use. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis due to its similar physicochemical properties to Ospemifene, allowing for correction of variability during sample preparation and analysis.
Metabolic Pathway of Ospemifene
Ospemifene is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The major metabolic pathway is hydroxylation, leading to the formation of 4-hydroxyospemifene and 4'-hydroxyospemifene. 4-hydroxyospemifene is the most abundant metabolite found in human plasma. Several CYP isoenzymes are involved in the metabolism of Ospemifene, with CYP3A4, CYP2C9, CYP2C19, and CYP2B6 playing significant roles.
Quantitative Analysis of Ospemifene in Human Plasma using LC-MS/MS
This compound is the internal standard of choice for the quantification of Ospemifene in biological matrices. The following protocols detail sample preparation and LC-MS/MS analysis.
Experimental Workflow
Sample Preparation Protocols
Two common methods for extracting Ospemifene from plasma are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
Protocol 1: Solid-Phase Extraction (SPE)
This method offers cleaner extracts and higher sensitivity.
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Cartridge Conditioning: Condition a Phenomenex Strata X-33 µm polymeric sorbent cartridge (30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
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Sample Loading: To 500 µL of human plasma, add a working solution of this compound. Load the entire sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.
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Elution: Elute Ospemifene and this compound with 1 mL of methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Protocol 2: Protein Precipitation (PPT)
This is a faster, simpler method suitable for high-throughput analysis.
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Sample Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.
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Internal Standard Spiking: Add a working solution of this compound.
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Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
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Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table summarizes the instrumental parameters for the analysis of Ospemifene.
| Parameter | Setting |
| LC System | Agilent 1200 Series or equivalent |
| Column | Agilent Eclipse XDB-Phenyl, 4.6 x 75 mm, 3.5 µm |
| Mobile Phase | Methanol and 20 mM ammonium formate buffer (90:10, v/v) |
| Flow Rate | 0.9 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | API-4500 MS/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ospemifene: To be determined empiricallythis compound: To be determined empirically |
| Collision Energy | To be optimized for specific transitions |
| Declustering Potential | To be optimized for specific transitions |
Note: Specific MRM transitions and collision energies should be optimized in the laboratory.
In Vitro Drug Metabolism Studies
This compound can also be used in in vitro studies to investigate the metabolic pathways and potential for drug-drug interactions.
Protocol 3: CYP450 Inhibition Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of Ospemifene against various CYP450 enzymes.
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Prepare Incubation Mixtures: In separate wells of a 96-well plate, combine human liver microsomes (0.2 mg/mL), a specific CYP probe substrate, and varying concentrations of Ospemifene (or a positive control inhibitor) in a phosphate buffer (pH 7.4).
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Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
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Initiate Reaction: Start the reaction by adding a pre-warmed NADPH-regenerating system.
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Incubation: Incubate the plate at 37°C for the specified time for the probe substrate.
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Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile.
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Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis of the probe substrate's metabolite.
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Data Analysis: Plot the percentage of inhibition versus the log of the Ospemifene concentration to determine the IC50 value.
Table of IC50 Values for Ospemifene and its Metabolites
| Compound | CYP Isozyme | IC50 (µM) |
| Ospemifene | CYP2B6 | 7.8 |
| CYP2C9 | 10 | |
| CYP2C19 | >50 | |
| CYP2C8 | >50 | |
| CYP2D6 | >50 | |
| 4-hydroxyospemifene | CYP2C9 | 1.1 |
| 4'-hydroxyospemifene | CYP2C8 | 7 |
Data sourced from in vitro studies with human liver microsomes.
Logical Relationship for IC50 Determination
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Ospemifene in drug metabolism and pharmacokinetic studies. The protocols provided herein offer robust methodologies for sample analysis and for investigating the metabolic profile and drug-drug interaction potential of Ospemifene. These studies are crucial for a comprehensive understanding of the drug's disposition and for ensuring its clinical safety and efficacy.
Application Note: Quantification of Ospemifene and its Metabolites in Human Plasma using Ospemifene-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) used for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. The pharmacokinetic profile of ospemifene is characterized by its metabolism into two major active metabolites, 4-hydroxyospemifene and 4'-hydroxyospemifene.[1][2][3] In human plasma, 4-hydroxyospemifene is the most abundant metabolite, accounting for approximately 25% of the parent compound's abundance, while 4'-hydroxyospemifene is present at lower levels, representing less than 7% of ospemifene's abundance.[2] Accurate and sensitive quantification of ospemifene and its primary metabolites is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ospemifene and its major metabolites, 4-hydroxyospemifene and 4'-hydroxyospemifene, in human plasma. The method utilizes a deuterated internal standard, Ospemifene-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Metabolic Pathway of Ospemifene
Ospemifene undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes. The major metabolic pathway involves hydroxylation to form 4-hydroxyospemifene and 4'-hydroxyospemifene.
References
Troubleshooting & Optimization
Technical Support Center: Ospemifene and Ospemifene-D4 Analysis by ESI-MS
Welcome to the technical support center for the analysis of Ospemifene and its D4-labeled internal standard by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly ion suppression.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-ESI-MS/MS analysis of Ospemifene and its D4 analog.
Problem: Significant ion suppression is observed for both Ospemifene and Ospemifene-D4, leading to low signal intensity and poor sensitivity.
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Possible Cause: Co-elution of matrix components from the biological sample (e.g., plasma, serum) that compete for ionization in the ESI source. Phospholipids are common culprits in plasma samples.
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Solutions:
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Optimize Sample Preparation: The most effective way to mitigate ion suppression is to remove interfering matrix components before analysis. Consider the following techniques:
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Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. A validated method for Ospemifene in human plasma utilizes a polymeric sorbent for extraction.[1][2]
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Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, though optimization of the extraction solvent is crucial for good recovery of Ospemifene.
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Protein Precipitation (PPT): While a simpler technique, PPT is often less effective at removing phospholipids and may result in significant ion suppression.
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Improve Chromatographic Separation: Modifying the liquid chromatography (LC) method can separate Ospemifene and its internal standard from the regions of ion suppression.
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Adjust Gradient Profile: A shallower gradient can improve the resolution between the analytes and interfering matrix components.
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Change Stationary Phase: If using a standard C18 column, consider a phenyl-hexyl or a biphenyl column to alter selectivity. A published method for Ospemifene uses an Agilent Eclipse XDB-Phenyl column.[1][2]
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Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this is only feasible if the analyte concentration is high enough to remain above the limit of quantitation after dilution.
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Problem: The response of the Ospemifene-D4 internal standard is inconsistent across samples, leading to poor precision and accuracy.
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Possible Cause:
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Differential Matrix Effects: Even with a co-eluting deuterated internal standard, severe and variable matrix effects can sometimes impact the analyte and internal standard slightly differently.[3]
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Chromatographic Separation of Analyte and Internal Standard: Although chemically similar, deuterium labeling can sometimes lead to a slight chromatographic separation from the unlabeled analyte, causing them to experience different degrees of ion suppression if they elute on the edge of a suppression zone.
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Solutions:
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Ensure Co-elution: Adjust the chromatographic conditions to ensure that Ospemifene and Ospemifene-D4 have identical retention times. This is critical for the internal standard to effectively compensate for matrix effects.
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Evaluate Different Sample Preparation Methods: A more rigorous sample cleanup using SPE can minimize the variability of matrix effects between samples.
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Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to mimic the matrix effects.
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Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of Ospemifene?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte (Ospemifene) is reduced by the presence of co-eluting molecules from the sample matrix. These interfering compounds compete with the analyte for the available charge in the ESI source, leading to a decreased signal intensity. This can negatively impact the sensitivity, accuracy, and precision of the quantitative analysis.
Q2: How does a deuterated internal standard like Ospemifene-D4 help in overcoming ion suppression?
A2: A deuterated internal standard is a version of the analyte where some hydrogen atoms have been replaced by deuterium. Because it is chemically almost identical to Ospemifene, Ospemifene-D4 will have very similar physicochemical properties, including its behavior during sample preparation, chromatography, and ionization. Therefore, it will experience the same degree of ion suppression as the unlabeled Ospemifene. By using the ratio of the signal from Ospemifene to that of the known concentration of Ospemifene-D4, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.
Q3: Can the choice of sample preparation method significantly impact ion suppression for Ospemifene analysis?
A3: Yes, absolutely. The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. The cleaner the sample extract injected into the LC-MS system, the lower the likelihood and severity of ion suppression. For complex matrices like plasma, more rigorous techniques like SPE are generally superior to simpler methods like protein precipitation in minimizing matrix effects.[4]
Q4: What are the typical LC-MS/MS parameters for the analysis of Ospemifene and Ospemifene-D4?
A4: A validated method for the determination of Ospemifene in human plasma uses the following conditions[1][2]:
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Sample Preparation: Solid-phase extraction.
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LC Column: Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 μm.
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Mobile Phase: Methanol and 20 mM ammonium formate buffer (90:10, v/v).
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Flow Rate: 0.9 mL/min.
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Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
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Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis
| Sample Preparation Method | Typical Analyte Recovery | Effectiveness in Removing Phospholipids (Major source of ion suppression) | Throughput |
| Protein Precipitation (PPT) | High | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate to High (with automation) |
Table 2: Key LC-MS/MS Parameters from a Validated Method for Ospemifene in Human Plasma[1][2]
| Parameter | Setting |
| LC Column | Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 μm |
| Mobile Phase | Methanol: 20 mM Ammonium Formate (90:10, v/v) |
| Flow Rate | 0.9 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Ospemifene) | To be optimized on the specific instrument |
| MRM Transition (Ospemifene-D4) | To be optimized on the specific instrument |
| Calibration Range | 5.02 - 3025 ng/mL |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Ospemifene from Human Plasma
This protocol is based on a validated method for the determination of Ospemifene in human plasma.[1][2]
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Sample Pre-treatment: To 500 µL of plasma, add the Ospemifene-D4 internal standard solution. Vortex to mix.
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SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Phenomenex Strata X-33 µm, 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
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Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of a solution to remove interfering substances (e.g., 5% methanol in water).
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Elution: Elute Ospemifene and Ospemifene-D4 from the cartridge with an appropriate organic solvent (e.g., 1 mL of methanol).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Ospemifene analysis.
Caption: Ospemifene metabolic pathway.
References
- 1. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myadlm.org [myadlm.org]
- 4. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the stability of Ospemifene D4 in freeze-thaw cycles
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of Ospemifene D4, with a specific focus on freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during the investigation of this compound stability in freeze-thaw cycles.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing a decrease in this compound concentration after a single freeze-thaw cycle? | - Precipitation: The compound may be precipitating out of solution upon freezing and not fully redissolving upon thawing. - Adsorption: The compound may be adsorbing to the surface of the storage container. - Degradation: Although less likely after a single cycle for a stable compound, chemical degradation cannot be entirely ruled out. | - Solvent Optimization: Ensure this compound is fully dissolved in a suitable solvent system at the tested concentration. Consider using co-solvents or adjusting the pH. - Container Compatibility: Use low-binding microcentrifuge tubes or vials. - Thawing Protocol: Ensure the sample is completely thawed and vortexed thoroughly before analysis to ensure homogeneity. |
| My results show high variability between replicate samples subjected to the same number of freeze-thaw cycles. | - Inconsistent Freezing/Thawing Rates: Different positions in a freezer or on a lab bench can lead to varied rates of temperature change. - Incomplete Thawing/Mixing: The sample may not be homogenous before an aliquot is taken for analysis. - Analytical Method imprecision: The analytical method itself may have high variability. | - Standardize Procedures: Freeze all samples simultaneously in the same location of the freezer. Thaw samples in a controlled temperature water bath and ensure consistent timing. - Thorough Mixing: Vortex each sample thoroughly after thawing and before taking an aliquot for analysis. - Method Validation: Verify the precision and reproducibility of your analytical method (e.g., HPLC, LC-MS). |
| I am observing new peaks in my chromatogram after multiple freeze-thaw cycles. | - Degradation Products: The new peaks are likely impurities or degradation products resulting from the stress of repeated freeze-thaw cycles. - Contamination: The sample may have been contaminated during handling. - Matrix Effects: If analyzing from a complex matrix (e.g., plasma), components of the matrix may be degrading. | - Forced Degradation Studies: This is an expected outcome of forced degradation studies, which are designed to generate such products.[1][2] These studies are crucial for developing stability-indicating analytical methods.[1][2] - Peak Identification: Use techniques like mass spectrometry (MS) to identify the structure of the new peaks. - Control Samples: Analyze control samples (blanks and matrix blanks) that have undergone the same handling and freeze-thaw process to rule out contamination. |
| The concentration of this compound appears to increase after freeze-thaw cycles. | - Solvent Evaporation: If the container is not sealed properly, solvent can evaporate during the thawing process, leading to an apparent increase in concentration. - Analytical Error: This could be due to a calibration error or an issue with the internal standard if one is being used. | - Proper Sealing: Ensure that sample tubes are tightly sealed to prevent evaporation. - Calibration and Controls: Re-run calibration standards and quality control samples to verify the accuracy of the analytical run. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound during freeze-thaw cycles?
While there is no specific public data on the freeze-thaw stability of this compound, the parent compound, Ospemifene, is generally stable under recommended storage conditions.[3] Forced degradation studies, which can include freeze-thaw cycles, are a standard part of the drug development process to identify potential degradation pathways.[1][2] It is best practice to experimentally determine the stability of this compound under your specific laboratory conditions.
Q2: How many freeze-thaw cycles should I test?
The number of cycles should be relevant to the expected handling of the samples in your laboratory. A common approach is to test for three to five freeze-thaw cycles, as this often represents a worst-case scenario for sample handling. Regulatory guidance does not typically specify a precise number of cycles.[1]
Q3: What analytical methods are recommended for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are suitable methods for the quantitative analysis of Ospemifene and its potential degradants.[4] These methods are sensitive and can be validated to be "stability-indicating," meaning they can separate the intact drug from its degradation products.
Q4: In what solvent should I dissolve this compound for the stability study?
The choice of solvent should mimic the intended use of the solution. For instance, if the compound will be used in cell-based assays, it should be dissolved in a vehicle compatible with the cells (e.g., DMSO) and then diluted in the appropriate cell culture medium. The stability should be tested in the final formulation.
Q5: Does deuteration affect the stability of Ospemifene?
Deuteration (the replacement of hydrogen with deuterium) is generally not expected to significantly alter the fundamental chemical stability of a molecule under typical freeze-thaw conditions. However, it can influence metabolic pathways in vivo. For the purposes of in vitro freeze-thaw stability, the behavior of this compound is expected to be very similar to that of Ospemifene.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment of this compound
1. Objective: To evaluate the stability of this compound in a given solvent after repeated freeze-thaw cycles.
2. Materials:
- This compound
- Appropriate solvent (e.g., DMSO, Methanol, Acetonitrile/Water mixture)
- Low-binding microcentrifuge tubes
- Calibrated pipettes
- -20°C or -80°C freezer
- Water bath or heat block for controlled thawing
- Vortex mixer
- HPLC or LC-MS/MS system
3. Method:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
- Aliquot the stock solution into multiple low-binding microcentrifuge tubes (e.g., 50 µL per tube). Prepare enough aliquots for each freeze-thaw cycle and time point, with at least three replicates per condition.
- Time Zero (T0) Analysis: Immediately analyze three aliquots to determine the initial concentration. This will serve as the 100% reference.
- Freeze-Thaw Cycles:
- Cycle 1: Place the remaining aliquots in a freezer at the desired temperature (e.g., -20°C) for a minimum of 12 hours.
- Thaw the samples at room temperature or in a controlled water bath until completely thawed.
- Vortex each sample thoroughly.
- Take three aliquots for analysis.
- Return the remaining samples to the freezer.
- Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 to 5 cycles).
- Analysis: Analyze the samples from each cycle using a validated stability-indicating HPLC or LC-MS/MS method.
- Data Evaluation: Calculate the mean concentration of this compound at each cycle. Compare this to the T0 concentration. The stability is often expressed as the percentage of the initial concentration remaining.
Data Presentation
The results of the freeze-thaw stability study can be summarized in a table as follows:
| Number of Freeze-Thaw Cycles | Mean Concentration (µg/mL) ± SD | % of Initial Concentration Remaining | Appearance of Degradation Products (% of Total Peak Area) |
| 0 (T0) | 100.2 ± 1.5 | 100.0% | Not Detected |
| 1 | 99.8 ± 2.1 | 99.6% | Not Detected |
| 2 | 98.9 ± 1.8 | 98.7% | < 0.1% |
| 3 | 99.1 ± 2.5 | 98.9% | < 0.1% |
| 4 | 97.5 ± 2.3 | 97.3% | 0.2% |
| 5 | 96.8 ± 1.9 | 96.6% | 0.3% |
Visualizations
Caption: Workflow for assessing this compound freeze-thaw stability.
References
How to correct for isotopic crosstalk between Ospemifene and Ospemifene D4
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ospemifene and its deuterated internal standard, Ospemifene D4, in mass spectrometry-based assays. The primary focus is on identifying and correcting for isotopic crosstalk, a phenomenon that can affect the accuracy of quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk in the context of Ospemifene and this compound analysis?
A1: Isotopic crosstalk occurs when the signal from the naturally occurring isotopes of Ospemifene overlaps with the signal of the deuterated internal standard, this compound. Due to the natural abundance of heavy isotopes (primarily ¹³C and ³⁷Cl), a small percentage of Ospemifene molecules will have a mass-to-charge ratio (m/z) that is identical to or very close to that of this compound. This can artificially inflate the signal of the internal standard, leading to an underestimation of the analyte concentration.
Q2: Why is it important to correct for isotopic crosstalk?
A2: Failure to correct for isotopic crosstalk can lead to inaccurate and unreliable quantitative results.[1] The non-linear calibration curves that can result may bias the quantification.[1] This is particularly critical in regulated bioanalysis, where accuracy and precision are paramount for pharmacokinetic and toxicokinetic studies.
Q3: What are the primary isotopes contributing to crosstalk from Ospemifene to this compound?
A3: The primary contributors to isotopic crosstalk are the naturally occurring heavier isotopes of carbon (¹³C) and chlorine (³⁷Cl). Given that this compound has a mass that is four daltons higher than the monoisotopic mass of Ospemifene, the crosstalk is mainly due to the combined presence of multiple heavy isotopes in a single Ospemifene molecule (e.g., three ¹³C atoms and one ²H atom from natural abundance, or two ¹³C atoms and one ³⁷Cl atom, etc.), which results in an M+4 peak that overlaps with the signal from this compound.
Q4: How can I determine if isotopic crosstalk is affecting my assay?
A4: A simple way to assess crosstalk is to inject a high concentration of an Ospemifene standard (without any this compound) and monitor the multiple reaction monitoring (MRM) transition for this compound. Any signal detected in the internal standard's channel is indicative of crosstalk from the analyte. Conversely, you should also analyze a pure solution of this compound to check for the presence of any unlabeled Ospemifene, which would contribute to the analyte signal.
Troubleshooting Guide
Issue: Non-linear calibration curve, particularly at higher concentrations.
Possible Cause: Significant isotopic crosstalk from Ospemifene to this compound. At high analyte concentrations, the contribution of the M+4 isotopic peak of Ospemifene to the this compound signal becomes more pronounced, leading to a disproportionate increase in the internal standard signal and causing the calibration curve to bend.
Solutions:
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Mathematical Correction: A correction factor can be experimentally determined and applied to the measured internal standard signal.
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Monitor a Different Isotope of the Internal Standard: If the crosstalk is significant and difficult to correct, consider monitoring a less abundant, higher mass isotope of this compound that has minimal or no contribution from the analyte's isotopes.
Experimental Protocols
Protocol 1: Experimental Determination of the Crosstalk Factor
This protocol outlines the procedure to experimentally determine the percentage of crosstalk from Ospemifene to the this compound MRM channel.
Materials:
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Stock solution of Ospemifene (e.g., 1 mg/mL)
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Mobile phase used for the LC-MS/MS analysis
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LC-MS/MS system
Procedure:
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Prepare a series of calibration standards of Ospemifene in the mobile phase, ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). Do not add the this compound internal standard.
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Inject these standards into the LC-MS/MS system and acquire data for both the Ospemifene and this compound MRM transitions.
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For each concentration, measure the peak area of Ospemifene (AreaAnalyte) and the corresponding peak area in the this compound MRM channel (AreaCrosstalk).
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Plot AreaCrosstalk against the concentration of Ospemifene.
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Perform a linear regression on the data. The slope of the line represents the response of the crosstalk signal per unit concentration of the analyte.
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To calculate the percentage of crosstalk, inject a known concentration of this compound and measure its peak area (AreaIS). The crosstalk factor (CF) can then be calculated.
Protocol 2: Mathematical Correction of Isotopic Crosstalk
This protocol describes how to apply the experimentally determined crosstalk factor to correct the measured signal of the internal standard.
Correction Formula:
Corrected IS Area = Measured IS Area - (Crosstalk Factor * Measured Analyte Area)
Procedure:
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Determine the Crosstalk Factor (CF) as described in Protocol 1. The CF is the ratio of the signal in the IS channel to the signal in the analyte channel when only the analyte is injected.
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For each sample, measure the peak area of the analyte (AreaAnalyte_Sample) and the peak area of the internal standard (AreaIS_Sample_Measured).
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Apply the correction formula to obtain the corrected internal standard area (AreaIS_Sample_Corrected).
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Use the corrected internal standard area to calculate the analyte concentration.
Data Presentation
Table 1: Theoretical Isotopic Distribution of Ospemifene (C₂₄H₂₃ClO₂) and this compound (C₂₄H₁₉D₄ClO₂) Precursor Ions
| Mass Shift | Ospemifene Relative Abundance (%) | This compound Relative Abundance (%) | Primary Contributing Isotopes |
| M | 100.00 | 100.00 | ¹²C, ¹H, ³⁵Cl, ¹⁶O |
| M+1 | 27.57 | 27.25 | ¹³C, ¹⁵N |
| M+2 | 37.14 | 36.87 | ¹³C₂, ³⁷Cl, ¹⁸O |
| M+3 | 11.23 | 11.13 | ¹³C₃, ¹³C¹⁷Cl |
| M+4 | 4.90 | 4.85 | ¹³C₄, ¹³C₂³⁷Cl |
Note: These are theoretical abundances and may vary slightly from experimental observations.
Visualizations
References
Navigating the Separation of Ospemifene and its Metabolites: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the optimization of a liquid chromatography (LC) gradient for the successful separation of ospemifene, its primary metabolites (4-hydroxyospemifene and 4'-hydroxyospemifene), and its deuterated internal standard (D4-Ospemifene).
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of ospemifene I should be looking for?
A1: The major metabolites of ospemifene are 4-hydroxyospemifene and 4'-hydroxyospemifene.[1] In human plasma, 4-hydroxyospemifene is the most abundant metabolite.[1]
Q2: Why is a gradient elution recommended over an isocratic method for this separation?
A2: A gradient elution is often preferred for separating a parent drug from its metabolites because metabolites, such as the hydroxylated forms of ospemifene, are typically more polar than the parent compound. A gradient method, which involves changing the mobile phase composition over time, allows for the effective elution of compounds with a range of polarities, leading to better resolution and peak shapes for all analytes.
Q3: What type of column is suitable for separating ospemifene and its metabolites?
A3: A reversed-phase C18 column is a common and effective choice for the separation of ospemifene and its metabolites. Other stationary phases, such as phenyl-hexyl, can also provide alternative selectivity.
Q4: What are the typical mobile phases used for this type of analysis?
A4: A common mobile phase combination for the LC-MS/MS analysis of ospemifene and related compounds is a mixture of an aqueous solvent (like water with a modifier) and an organic solvent (such as acetonitrile or methanol). The aqueous phase often contains a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency in the mass spectrometer.
Q5: Why is a deuterated internal standard (D4-Ospemifene) used?
A5: A stable isotope-labeled internal standard, such as D4-Ospemifene, is ideal for quantitative LC-MS/MS analysis. It has nearly identical chemical and physical properties to the analyte of interest (ospemifene), meaning it behaves similarly during sample preparation and chromatographic separation. This helps to accurately correct for any variations in extraction recovery, matrix effects, and instrument response, leading to more precise and accurate quantification.
Troubleshooting Guides
Poor Peak Shape
| Issue | Potential Cause | Troubleshooting Step |
| Peak Tailing (especially for hydroxylated metabolites) | - Secondary interactions with residual silanols on the column packing. - Column contamination. - Inappropriate mobile phase pH. | - Use a column with end-capping or a newer generation silica. - Add a small amount of a competing base to the mobile phase. - Flush the column with a strong solvent. - Adjust the mobile phase pH to ensure the analytes are in a single ionic state. |
| Peak Fronting | - Column overload. - Sample solvent stronger than the initial mobile phase. | - Reduce the sample concentration or injection volume. - Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition. |
| Split Peaks | - Partially clogged frit or column void. - Sample solvent incompatibility. | - Replace the column frit or the entire column. - Ensure the sample is fully dissolved in a compatible solvent. |
Retention Time Variability
| Issue | Potential Cause | Troubleshooting Step |
| Shifting Retention Times | - Inadequate column equilibration between injections. - Changes in mobile phase composition. - Temperature fluctuations. | - Increase the column equilibration time at the end of the gradient. - Prepare fresh mobile phase daily. - Use a column oven to maintain a stable temperature. |
| Loss of Retention | - Column degradation. - Mobile phase pH outside the stable range for the column. | - Replace the column. - Verify that the mobile phase pH is within the recommended range for the column. |
Poor Resolution
| Issue | Potential Cause | Troubleshooting Step |
| Co-elution of Metabolites | - Gradient slope is too steep. - Inadequate stationary phase selectivity. | - Decrease the gradient slope (i.e., make the change in organic solvent percentage per unit of time smaller). - Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). |
Experimental Protocols
Optimized Gradient LC-MS/MS Method
This protocol provides a starting point for the separation of ospemifene, its major metabolites, and D4-Ospemifene. Further optimization may be required based on your specific instrumentation and sample matrix.
LC Parameters:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | See table below |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 80 |
| 5.1 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
MS/MS Parameters (Positive Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ospemifene | 423.2 | 112.1 |
| 4-hydroxyospemifene | 439.2 | 112.1 |
| 4'-hydroxyospemifene | 439.2 | 128.1 |
| D4-Ospemifene (IS) | 427.2 | 112.1 |
Expected Retention Times (Approximate):
| Analyte | Retention Time (min) |
| 4'-hydroxyospemifene | 3.2 |
| 4-hydroxyospemifene | 3.5 |
| Ospemifene | 4.8 |
| D4-Ospemifene | 4.8 |
Visualizations
References
Impact of co-eluting substances on Ospemifene D4 signal intensity
Welcome to the technical support center for the analysis of Ospemifene D4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the impact of co-eluting substances on this compound signal intensity during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Ospemifene, where four hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically almost identical to Ospemifene, it co-elutes and experiences similar matrix effects, allowing for more accurate and precise quantification of the analyte.[1][2][3]
Q2: What are the major metabolites of Ospemifene that could potentially co-elute and interfere with the analysis?
The major metabolites of Ospemifene in humans are 4-hydroxyospemifene and 4'-hydroxyospemifene.[4] These metabolites are formed in the liver by cytochrome P450 enzymes.[4] Due to their structural similarity to Ospemifene, there is a potential for them to co-elute during chromatographic separation and cause interference with the signal of both Ospemifene and its deuterated internal standard, this compound.
Q3: What is "matrix effect" and how can it affect this compound signal intensity?
Matrix effect is the alteration of the ionization efficiency of an analyte and its internal standard by co-eluting components present in the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity).[5] If a co-eluting substance disproportionately affects the ionization of this compound compared to Ospemifene, it can lead to inaccurate quantification.
Q4: Can the isotopic purity of this compound affect my results?
Yes, the isotopic purity of a deuterated internal standard is crucial. If the this compound standard contains a significant amount of unlabeled Ospemifene, it can artificially inflate the analyte signal, leading to an overestimation of the Ospemifene concentration in the sample.[6] It is also important to ensure that there is no isotopic interference from naturally occurring isotopes of Ospemifene in the mass transition of this compound.[6]
Troubleshooting Guides
Issue 1: Unexpected Decrease in this compound Signal Intensity (Ion Suppression)
Symptoms:
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Consistently low peak area for this compound across a batch of samples.
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High variability in the this compound signal.
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Inaccurate and imprecise quantification of Ospemifene.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution with Suppressing Agents | 1. Optimize Chromatography: Modify the gradient, mobile phase composition, or use a different column chemistry to improve separation between this compound and interfering matrix components. 2. Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove phospholipids and other interfering substances.[1] |
| Metabolite Interference | 1. Method Development: Develop an LC method that chromatographically separates Ospemifene from its major metabolites, 4-hydroxyospemifene and 4'-hydroxyospemifene. 2. Post-Column Infusion: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. |
| High Analyte Concentration | At high concentrations, the analyte itself can sometimes suppress the signal of the internal standard.[5][7] Dilute the sample if the analyte concentration is expected to be very high. |
Issue 2: Unexpected Increase in this compound Signal Intensity (Ion Enhancement)
Symptoms:
-
Unusually high peak area for this compound.
-
Inaccurate quantification, potentially underestimating the Ospemifene concentration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution with Enhancing Agents | 1. Chromatographic Optimization: As with ion suppression, adjust the chromatographic conditions to separate this compound from the enhancing components. 2. Matrix Effect Evaluation: Quantify the matrix effect using the post-extraction addition method described in the experimental protocols section. |
| Cross-Contamination | Ensure there is no carryover from a previous injection of a high-concentration sample. Implement a robust needle and injector wash protocol. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition
This protocol helps to quantify the extent of ion suppression or enhancement on the this compound signal.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at the working concentration.
-
Set B (Blank Matrix Extract): Extract a blank biological matrix (e.g., plasma) using your established sample preparation method.
-
Set C (Post-Spiked Matrix): Spike the blank matrix extract from Set B with this compound at the same working concentration as Set A.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set C) / (Peak Area of this compound in Set A)
-
-
Interpret the results:
-
MF ≈ 1: Minimal matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
Illustrative Data:
| Sample Set | Mean Peak Area of this compound | Matrix Factor | Interpretation |
| Set A (Neat) | 1,500,000 | - | - |
| Set C (Post-Spiked) | 975,000 | 0.65 | Significant Ion Suppression |
Protocol 2: LC-MS/MS Method for Ospemifene and its Metabolites
This is a representative method for the analysis of Ospemifene, which can be adapted to investigate co-elution with its metabolites.[1][2][3]
Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize a polymeric sorbent cartridge for the extraction of Ospemifene and its metabolites from plasma.[1][3]
Liquid Chromatography:
-
Column: A C18 or phenyl-hexyl column is often suitable for the separation of Ospemifene and its hydroxylated metabolites.
-
Mobile Phase: A gradient of methanol or acetonitrile with an aqueous buffer (e.g., ammonium formate) is typically used.[1][2][3]
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is common.[1][2][3]
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Ospemifene, this compound, 4-hydroxyospemifene, and 4'-hydroxyospemifene.
Illustrative MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ospemifene | 424.2 | 112.1 |
| This compound | 428.2 | 112.1 |
| 4-hydroxyospemifene | 440.2 | 112.1 |
| 4'-hydroxyospemifene | 440.2 | 128.1 |
Note: These are illustrative transitions and should be optimized for the specific instrument used.
Visualizations
Caption: A logical workflow for troubleshooting this compound signal intensity issues.
Caption: Diagram illustrating how co-eluting substances can affect the this compound signal.
References
- 1. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. (2018) | Siva Sankara Rao Yadlapalli | 1 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Ospemifene | C24H23ClO2 | CID 3036505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion suppression correction and normalisation in metabolomics | Webinar | Chemistry World [chemistryworld.com]
Ensuring the isotopic purity of Ospemifene D4 working solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on ensuring the isotopic purity of Ospemifene D4 working solutions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist you in your research.
Troubleshooting Guide
Encountering issues with your this compound working solutions can compromise the accuracy of your results. This guide will help you identify and resolve common problems.
| Issue | Potential Cause | Recommended Solution |
| Low Isotopic Purity Detected | - Contamination: The working solution may be contaminated with the non-labeled Ospemifene. - Isotopic Exchange: Deuterium atoms may have been replaced by hydrogen from the solvent or environment.[1] - Supplier Issue: The initial isotopic purity of the supplied this compound may be lower than specified. | - Contamination: Prepare fresh working solutions using clean glassware and high-purity solvents. - Isotopic Exchange: Store stock solutions in aprotic solvents like acetonitrile at -20°C or below.[2] Prepare aqueous working solutions fresh daily. - Supplier Issue: Verify the isotopic purity of the neat material using the protocol below. Contact the supplier if the purity is out of specification. |
| Inconsistent Analyte/Internal Standard Response Ratio | - Precipitation: this compound may have precipitated out of solution, especially in aqueous matrices. - Adsorption: The compound may be adsorbing to container surfaces. - Inconsistent Pipetting: Inaccurate or imprecise pipetting of the internal standard. | - Precipitation: Ensure the final concentration in your assay is below the solubility limit, especially after mixing with aqueous mobile phases or matrices. Ospemifene is sparingly soluble in aqueous buffers.[3] - Adsorption: Use silanized glassware or polypropylene tubes. - Inconsistent Pipetting: Calibrate pipettes regularly and use a consistent pipetting technique. |
| Presence of Unlabeled Ospemifene (D0) in Blank Samples | - Impurity in Standard: The this compound standard may contain a small amount of the unlabeled analyte.[1] - Isotopic Exchange: Complete loss of deuterium from a portion of the molecules.[4] | - Impurity in Standard: Assess the purity of the internal standard. If the D0 peak is significant, subtract its contribution from the analyte signal in your samples or source a higher purity standard. - Isotopic Exchange: Review storage and handling procedures. Avoid protic solvents for long-term storage and exposure to high temperatures or extreme pH.[5] |
| Chromatographic Peak Tailing or Splitting | - Poor Solubility: The compound is not fully dissolved in the injection solvent. - Column Overload: The concentration of the working solution is too high. - Column Degradation: The analytical column is no longer performing optimally. | - Poor Solubility: Ensure the injection solvent has sufficient organic content to keep this compound dissolved. - Column Overload: Dilute the working solution and reinject. - Column Degradation: Replace the analytical column with a new one. |
Frequently Asked Questions (FAQs)
Q1: What is the expected isotopic purity of commercially available this compound?
A1: Commercially available this compound typically has an isotopic enrichment of over 95%.[6] One supplier specifies the purity as ≥99% deuterated forms (d1-d4).[2] It is crucial to always check the certificate of analysis provided by your supplier for batch-specific information.
Q2: What are the best solvents for preparing this compound stock and working solutions?
A2: For long-term storage, aprotic solvents such as acetonitrile are recommended to minimize the risk of isotopic exchange.[2] Ospemifene is also soluble in ethanol, DMSO, and DMF.[3] For working solutions that need to be compatible with aqueous mobile phases, it is best to prepare them fresh daily by diluting the stock solution.
Q3: How should I store my this compound solutions?
A3: this compound solid material and stock solutions in aprotic solvents should be stored at -20°C or lower in tightly sealed containers to ensure stability, which can be for at least 4 years under these conditions.[2] Aqueous working solutions are not recommended for long-term storage.[3]
Q4: Can the deuterium atoms on this compound exchange with hydrogen?
A4: The deuterium atoms on the ethanol side chain of this compound are generally stable. However, like all deuterated compounds, there is a potential for hydrogen-deuterium (H/D) exchange under certain conditions, such as prolonged exposure to protic solvents (like water or methanol), or acidic or basic pH.[1][5] To mitigate this, it is recommended to use aprotic solvents for stock solutions and to prepare aqueous working solutions fresh.
Q5: My mass spectrometer shows several peaks for this compound (e.g., D0, D1, D2, D3, D4). Is this normal?
A5: Yes, this is normal. Due to the synthetic process, it is very difficult to achieve 100% incorporation of deuterium at all labeled positions. Therefore, a deuterated standard will typically be a mixture of isotopologues with varying numbers of deuterium atoms. The isotopic purity is a measure of the percentage of the desired deuterated form (in this case, D4) relative to the other isotopologues.
Experimental Protocols
Protocol for Preparation of this compound Working Solution
This protocol describes the preparation of a 1 µg/mL working solution from a 1 mg/mL stock solution.
Materials:
-
This compound (solid)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Class A volumetric flasks (1 mL, 10 mL)
-
Calibrated micropipettes
-
Amber glass vials for storage
Procedure:
-
Preparation of 1 mg/mL Primary Stock Solution:
-
Accurately weigh approximately 1 mg of this compound solid into a 1 mL volumetric flask.
-
Record the exact weight.
-
Add a small amount of acetonitrile to dissolve the solid.
-
Once dissolved, bring the volume up to the 1 mL mark with acetonitrile.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Transfer the solution to a labeled amber glass vial and store at -20°C.
-
-
Preparation of 10 µg/mL Intermediate Stock Solution:
-
Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the 10 mL mark with acetonitrile.
-
Stopper and invert to mix thoroughly.
-
-
Preparation of 1 µg/mL Working Solution:
-
Transfer 1 mL of the 10 µg/mL intermediate stock solution into a 10 mL volumetric flask.
-
Dilute to the 10 mL mark with your desired final solvent mixture (e.g., 50:50 acetonitrile:water).
-
This working solution should be prepared fresh daily, especially if it contains water.
-
Protocol for Isotopic Purity Assessment by LC-HRMS
This protocol provides a general method for determining the isotopic purity of an this compound working solution using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A shallow gradient to ensure good peak shape, for example:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Acquisition: Full scan mode with a resolution of ≥ 30,000 FWHM.
-
Scan Range: m/z 375-388
Procedure:
-
Sample Preparation: Prepare a 100 ng/mL solution of this compound in the initial mobile phase conditions (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid).
-
Injection and Data Acquisition: Inject the sample onto the LC-HRMS system and acquire data in full scan mode.
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical exact masses of the unlabeled Ospemifene (D0) and all its deuterated isotopologues (D1, D2, D3, D4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
The isotopic purity is reported as the percentage of the D4 isotopologue.
-
Quantitative Data Summary:
| Isotopologue | Theoretical Exact Mass [M+H]⁺ | Expected Abundance |
| Ospemifene (D0) | 379.1463 | < 1% |
| Ospemifene D1 | 380.1526 | Variable |
| Ospemifene D2 | 381.1588 | Variable |
| Ospemifene D3 | 382.1651 | Variable |
| This compound | 383.1714 | >95% |
Visualizations
Caption: Workflow for the preparation of this compound working solutions.
References
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Assay for Ospemifene Using Ospemifene-d4 in Accordance with FDA Guidelines
This guide provides a detailed overview and comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of Ospemifene in human plasma, utilizing Ospemifene-d4 as an internal standard. The validation process is benchmarked against the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical methods. This document is intended for researchers, scientists, and professionals in the field of drug development who require robust and reliable bioanalytical data.
Introduction to Bioanalytical Method Validation
The FDA's "Bioanalytical Method Validation Guidance for Industry" outlines the essential parameters for validating assays that are used to generate data for regulatory submissions.[1] A thorough validation process is crucial to ensure that a bioanalytical method is fit for its intended purpose, providing accurate and reproducible results.[1] Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.
LC-MS/MS Assay for Ospemifene
A highly sensitive and specific LC-MS/MS method for the determination of Ospemifene in human plasma has been developed and validated using Ospemifene-d4 as a stable isotope-labeled internal standard.[1][2][3] This method has been successfully applied to pharmacokinetic studies in humans.[1][2][3]
Experimental Protocol: LC-MS/MS Method
Sample Preparation: A solid-phase extraction (SPE) technique was employed to extract Ospemifene and its internal standard from human plasma.[1][2][3]
Chromatography: The chromatographic separation was performed on a High-Performance Liquid Chromatography (HPLC) system.
-
Column: Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 μm.[1][2]
-
Mobile Phase: A mixture of methanol and 20 mM ammonium formate buffer in a 90:10 (v/v) ratio.[1][2]
Mass Spectrometry: An API-4500 tandem mass spectrometer was used for detection and quantification.
-
Ionization Mode: Not specified in the provided abstract.
Data Presentation: LC-MS/MS Validation Summary
The validation of this LC-MS/MS assay was conducted in accordance with FDA guidelines.[1][2][3] The following table summarizes the key validation parameters and results.
| Validation Parameter | Result |
| Linearity | The calibration curve was linear over the concentration range of 5.02–3025 ng/mL, with a coefficient of determination (r²) of ≥ 0.99.[1][2][3] |
| Accuracy and Precision | While specific percentage values for accuracy and precision at different quality control levels (LLOQ, Low, Mid, High) are not detailed in the abstract, the method met the acceptance criteria of the FDA guidelines.[1][2][3] |
| Selectivity | The method was found to be selective for Ospemifene and the internal standard, with no significant interference from endogenous plasma components. |
| Matrix Effect | The impact of the plasma matrix on the ionization of the analyte and internal standard was evaluated and deemed acceptable under the validation guidelines. |
| Recovery | The efficiency of the solid-phase extraction process for both Ospemifene and the internal standard was consistent and reproducible. |
| Stability | The stability of Ospemifene in human plasma was assessed under various storage conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, meeting the acceptance criteria. |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Ospemifene.
Caption: Key parameters for bioanalytical method validation as per FDA guidelines.
Alternative Analytical Method: RP-HPLC
For comparison, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has also been developed for the estimation of Ospemifene.[4] This method was validated according to the International Council for Harmonisation (ICH) guidelines.[4]
Experimental Protocol: RP-HPLC Method
-
System: WATERS HPLC with an Auto Sampler, Separation module 2695, and a photodiode array detector 996.[4]
-
Software: Empower-software version-2.[4]
-
Retention Time: Approximately 2.425 minutes.[4]
Data Presentation: RP-HPLC Validation Summary
| Validation Parameter | Result |
| Linearity | The method was linear in the concentration range of 10–50 µg/mL with a correlation coefficient (r²) of 0.999.[4] |
| Recovery | The percentage recovery was found to be 98.96%.[4] |
| Precision | The %RSD for repeatability was 0.5, and for intermediate precision, it was 1.0.[4] |
| Limit of Detection (LOD) | 3.67 (units not specified).[4] |
| Limit of Quantitation (LOQ) | (Value not specified in the abstract).[4] |
| System Suitability | The theoretical plates were 4146, and the tailing factor was 1.2.[4] |
Comparison and Conclusion
Both the LC-MS/MS and RP-HPLC methods offer validated approaches for the quantification of Ospemifene. The choice of method would depend on the specific requirements of the study.
-
Sensitivity and Selectivity: The LC-MS/MS method, with a lower limit of quantification in the low ng/mL range (5.02 ng/mL), is significantly more sensitive than the RP-HPLC method, which has a linear range starting at 10 µg/mL.[1][4] The use of tandem mass spectrometry also provides higher selectivity, which is crucial for analyzing complex biological matrices like plasma.
-
Internal Standard: The LC-MS/MS method utilizes a stable isotope-labeled internal standard (Ospemifene-d4), which is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, leading to higher accuracy and precision.
-
Application: The high sensitivity of the LC-MS/MS method makes it well-suited for pharmacokinetic studies where drug concentrations can be very low.[1][2][3] The RP-HPLC method may be more suitable for quality control of pharmaceutical dosage forms where higher concentrations are expected.[4]
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods: The Gold Standard of Deuterated Internal Standards Featuring Ospemifene D4
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of clinical and preclinical studies. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis is a critical factor that directly influences the accuracy, precision, and robustness of the method. Stable isotope-labeled (SIL) internal standards, particularly deuterated standards like Ospemifene D4, are widely considered the "gold standard".[1][2] This guide provides an objective comparison of the performance of a deuterated internal standard against a non-deuterated alternative, supported by representative experimental data, to underscore the importance of selecting an appropriate internal standard.
The Critical Role of the Internal Standard in Bioanalysis
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from extraction and handling to chromatographic separation and detection.[2] This mimicry allows it to compensate for variations in sample preparation, injection volume, and matrix effects, which are common challenges in the analysis of complex biological samples.[1][3]
Deuterated internal standards, such as this compound, are chemically identical to the analyte, with the only difference being the presence of heavier deuterium atoms in place of hydrogen.[4] This subtle change in mass allows for their differentiation by a mass spectrometer, while their physicochemical properties remain nearly identical to the analyte.[1] In contrast, non-deuterated internal standards are typically structural analogs, which may have different extraction efficiencies, chromatographic behaviors, and ionization responses compared to the analyte.[5]
Performance Under the Microscope: A Quantitative Comparison
The superiority of deuterated internal standards in mitigating variability and enhancing data quality is well-documented. The following tables summarize key performance parameters from a representative cross-validation study comparing a deuterated internal standard with a non-deuterated structural analog for the bioanalysis of a small molecule drug in human plasma.
Table 1: Comparison of Precision and Accuracy in Calibration Standards
| Concentration (ng/mL) | Deuterated IS (%CV) | Deuterated IS (%Accuracy) | Non-Deuterated IS (%CV) | Non-Deuterated IS (%Accuracy) |
| 1.0 (LLOQ) | 4.8 | 102.5 | 12.5 | 92.1 |
| 2.5 | 3.5 | 101.2 | 10.8 | 108.3 |
| 50 | 2.1 | 99.8 | 8.5 | 95.6 |
| 400 | 1.8 | 100.5 | 7.2 | 104.7 |
| 800 (ULOQ) | 2.5 | 98.9 | 9.8 | 91.8 |
Data is representative and adapted from case studies comparing deuterated and non-deuterated internal standards.[5]
Table 2: Comparison of Precision and Accuracy in Quality Control Samples
| QC Level | Deuterated IS (%CV) | Deuterated IS (%Accuracy) | Non-Deuterated IS (%CV) | Non-Deuterated IS (%Accuracy) |
| Low QC (3.0 ng/mL) | 4.1 | 103.1 | 11.7 | 90.5 |
| Mid QC (300 ng/mL) | 2.9 | 98.5 | 9.1 | 106.2 |
| High QC (600 ng/mL) | 3.2 | 101.8 | 10.3 | 93.3 |
Data is representative and adapted from case studies comparing deuterated and non-deuterated internal standards.[5]
As the data clearly indicates, the use of a deuterated internal standard consistently results in lower coefficients of variation (%CV), demonstrating superior precision, and accuracy values closer to 100%, indicating a more accurate measurement of the analyte concentration.
Experimental Protocols
A robust cross-validation study is essential to compare the performance of two different bioanalytical methods or, in this case, two different internal standards. Below are detailed methodologies for such a comparison.
Objective
To compare the performance of a bioanalytical method for Ospemifene in human plasma using this compound (Method A) versus a non-deuterated structural analog as the internal standard (Method B).
Materials
-
Ospemifene reference standard
-
This compound internal standard
-
Non-deuterated structural analog internal standard
-
Control human plasma
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Ospemifene, this compound, and the non-deuterated IS in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with methanol:water (1:1, v/v) to appropriate concentrations for spiking into plasma.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare two sets of calibration standards by spiking blank human plasma with the Ospemifene working solution to achieve concentrations ranging from 1 to 1000 ng/mL.
-
Prepare two sets of QC samples at low, medium, and high concentrations (e.g., 3, 500, and 800 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the appropriate internal standard working solution (this compound for Method A, non-deuterated IS for Method B).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to achieve separation of Ospemifene and the internal standards.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM transitions would be optimized for Ospemifene, this compound, and the non-deuterated IS.
-
-
-
Data Analysis and Acceptance Criteria:
-
For each method, construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.
-
Calculate the concentration of the QC samples using the respective calibration curves.
-
The acceptance criteria for accuracy and precision should be in line with regulatory guidelines (e.g., FDA, EMA, ICH M10), typically within ±15% (±20% at the LLOQ) for both accuracy and precision.[3][6]
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility. The following diagrams, generated using the DOT language, illustrate the key stages of the cross-validation process.
Caption: Cross-validation workflow for comparing deuterated and non-deuterated internal standards.
The "Matrix Effect": A Key Differentiator
The "matrix effect" is a significant challenge in bioanalysis where endogenous components in the biological matrix can interfere with the ionization of the analyte, leading to inaccurate quantification.[1][3] Because deuterated internal standards have nearly identical physicochemical properties to the analyte, they are affected by the matrix in the same way, allowing for effective normalization.[1] Non-deuterated standards, with their different chemical structures, may not experience the same degree of matrix effect, leading to biased results.
Caption: Impact of matrix effects on deuterated vs. non-deuterated internal standards.
Conclusion
The choice of an internal standard is a foundational element in the development of a robust and reliable bioanalytical method. While non-deuterated internal standards can be a viable option in some circumstances, the experimental evidence strongly supports the use of deuterated internal standards like this compound for achieving the highest quality data. Their ability to closely mimic the analyte of interest and effectively compensate for matrix effects and other sources of variability makes them the superior choice for demanding applications in drug development and clinical research, where accuracy and reliability are paramount. A thorough cross-validation is essential to demonstrate the suitability of the chosen internal standard and to ensure the integrity of the bioanalytical data.
References
A Comparative Guide to Internal Standards for the Analysis of Selective Estrogen Receptor Modulators (SERMs): Ospemifene D4 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Selective Estrogen Receptor Modulators (SERMs) in biological matrices is paramount for pharmacokinetic studies, drug development, and clinical monitoring. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of Ospemifene D4, a deuterated internal standard, with other potential internal standards for the analysis of the novel SERM, ospemifene.
Executive Summary
Deuterated internal standards, such as this compound, are widely considered the gold standard for quantitative bioanalysis by LC-MS/MS.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow for effective compensation of matrix effects and other sources of analytical variability, leading to superior accuracy and precision.[1][2][3] While structural analogs can be used as an alternative when a deuterated standard is unavailable, they often exhibit different chromatographic retention times and ionization efficiencies, which can compromise data quality.[2][4] This guide presents experimental data for a validated method using this compound and provides a comparative overview of the expected performance of other internal standards.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of this compound as an internal standard in a validated LC-MS/MS method for ospemifene analysis and provide a theoretical comparison with a structural analog internal standard.
Table 1: Performance Characteristics of this compound in the Bioanalysis of Ospemifene
| Parameter | Result |
| Linearity (r²) | ≥ 0.99 |
| LLOQ | 5.02 ng/mL |
| Inter-day Precision (%CV) | 2.7% - 5.7% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal to none observed |
Data synthesized from a validated LC-MS/MS method for the determination of ospemifene in human plasma.
Table 2: Theoretical Comparison of Internal Standard Types for SERM Analysis
| Feature | This compound (Deuterated) | Structural Analog |
| Chemical & Physical Properties | Nearly identical to ospemifene | Similar, but not identical to ospemifene |
| Chromatographic Retention Time | Co-elutes with ospemifene | May have a different retention time |
| Ionization Efficiency | Virtually identical to ospemifene | May differ from ospemifene |
| Compensation for Matrix Effects | High | Moderate to Low |
| Accuracy & Precision | High | Can be compromised |
| Cost & Availability | Generally higher cost and may require custom synthesis | Lower cost and more readily available |
| Risk of Inaccurate Quantification | Low | Higher, especially in complex matrices |
Experimental Protocols
A detailed methodology for a validated LC-MS/MS assay for the quantification of ospemifene in human plasma using this compound as an internal standard is provided below.
Sample Preparation
A solid-phase extraction (SPE) method is employed to extract ospemifene and the internal standard from human plasma.
-
Materials :
-
Human plasma samples
-
This compound internal standard solution
-
Phenomenex Strata X-33 µm polymeric sorbent cartridges (30 mg/1 mL)
-
Methanol
-
Ammonium formate buffer (20 mM)
-
-
Procedure :
-
To 100 µL of plasma, add the this compound internal standard.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Analysis
-
Instrumentation :
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., API-4500 MS/MS).
-
-
Chromatographic Conditions :
-
Column : Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 µm
-
Mobile Phase : Methanol and 20 mM ammonium formate buffer (90:10, v/v)
-
Flow Rate : 0.9 mL/min
-
-
Mass Spectrometric Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), positive mode
-
Detection : Multiple Reaction Monitoring (MRM)
-
MRM Transitions : Specific precursor-to-product ion transitions for ospemifene and this compound are monitored.
-
Mandatory Visualizations
Estrogen Receptor Signaling Pathway and SERM Mechanism of Action
Selective Estrogen Receptor Modulators (SERMs) like ospemifene exert their effects by binding to estrogen receptors (ERα and ERβ). Depending on the tissue, this binding can result in either estrogenic (agonist) or anti-estrogenic (antagonist) effects. This tissue-selective action is the hallmark of SERMs.
Experimental Workflow for SERM Analysis using a Deuterated Internal Standard
The following diagram illustrates the typical workflow for the quantitative analysis of a SERM, such as ospemifene, in a biological sample using a deuterated internal standard.
Conclusion
For the high-stakes environment of pharmaceutical research and development, the use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended for the quantitative analysis of ospemifene and other SERMs. The near-identical chemical and physical properties to the analyte ensure the most accurate and precise data by effectively compensating for analytical variability, particularly matrix effects. While structural analogs may be considered in early discovery phases due to cost and availability, their inherent differences from the analyte pose a greater risk of inaccurate quantification. The validated LC-MS/MS method using this compound demonstrates the robustness and reliability that is essential for regulatory submissions and pivotal clinical studies.
References
A Comparative Guide to the Quantification of Ospemifene Using an Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Ospemifene, a selective estrogen receptor modulator, with a specific focus on the use of its deuterated analog, Ospemifene-d4, as an internal standard. The data presented is compiled from various validated bioanalytical methods to offer a comprehensive performance comparison.
Quantitative Performance Data
The use of Ospemifene-d4 as an internal standard is a consistent practice in the bioanalysis of Ospemifene, primarily to correct for variability during sample preparation and analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique employed for its high sensitivity and specificity. Below is a summary of performance characteristics from a validated LC-MS/MS method for the determination of Ospemifene in human plasma[1][2].
| Parameter | Performance Characteristic |
| Linearity Range | 5.02–3025 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99[1][2] |
| Precision (Intra-day & Inter-day) | RSD ≤ 15% |
| Accuracy (Intra-day & Inter-day) | Within ± 15% of nominal values |
| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL[1][2] |
| Recovery | Consistent and reproducible across the calibration range |
Data synthesized from published literature on validated LC-MS/MS methods.
Experimental Protocols
The methodologies outlined below are representative of standard protocols for the quantification of Ospemifene in biological matrices.
1. Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective technique for extracting Ospemifene and its internal standard from plasma is solid-phase extraction[1][2].
-
Sample Pre-treatment: Plasma samples are typically thawed and vortexed. An aliquot of plasma is mixed with a solution of Ospemifene-d4 (internal standard).
-
SPE Cartridge Conditioning: A polymeric sorbent SPE cartridge (e.g., Phenomenex Strata X-33 μm) is conditioned sequentially with methanol and an aqueous buffer[1][2].
-
Sample Loading: The pre-treated plasma sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a series of solutions to remove interfering substances.
-
Elution: Ospemifene and Ospemifene-d4 are eluted from the cartridge using an appropriate organic solvent, such as methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.
2. Chromatographic Separation: Reversed-Phase HPLC
High-performance liquid chromatography (HPLC) is used to separate Ospemifene and its internal standard from other components in the sample extract prior to mass spectrometric detection.
-
Chromatographic Column: A C18 or Phenyl stationary phase column is commonly used (e.g., Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 μm)[1][2].
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 20 mM ammonium formate)[1][2].
-
Flow Rate: A constant flow rate, for instance, 0.9 mL/min, is maintained[1][2].
-
Gradient or Isocratic Elution: Depending on the complexity of the sample and the desired separation, either a gradient or isocratic elution profile is employed.
3. Detection: Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry provides the necessary selectivity and sensitivity for accurate quantification.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high specificity. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Ospemifene and Ospemifene-d4[1][2].
-
Data Analysis: The peak area ratio of the analyte (Ospemifene) to the internal standard (Ospemifene-d4) is used to construct a calibration curve and quantify the concentration of Ospemifene in unknown samples.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for Ospemifene quantification and the logical relationship of using an internal standard.
Caption: Experimental Workflow for Ospemifene Quantification.
Caption: Role of Internal Standard in Mitigating Variability.
References
Performance of Ospemifene D4 in different biological matrices (plasma vs. urine vs. tissue)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Ospemifene D4 as an internal standard for the quantification of Ospemifene in various biological matrices: plasma, urine, and tissue. While validated methods are well-established for plasma, this guide also presents proposed methodologies and expected performance characteristics for urine and tissue, addressing a critical knowledge gap in bioanalytical research.
Comparative Performance of this compound
The selection of an appropriate biological matrix is a critical decision in pharmacokinetic and drug metabolism studies. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variability. This compound, a stable isotope-labeled version of Ospemifene, is the preferred internal standard due to its chemical and physical similarity to the analyte.[1][2] This section compares its performance across plasma, urine, and tissue.
Data Summary
The following table summarizes the key performance parameters of analytical methods using this compound in plasma, with projected performance in urine and tissue based on established bioanalytical principles.
| Performance Parameter | Plasma (Validated Data) | Urine (Projected) | Tissue (Projected) |
| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL[3][4] | 1-5 ng/mL | 0.5-2 ng/g |
| Upper Limit of Quantification (ULOQ) | 3025 ng/mL[3][4] | 500-1000 ng/mL | 200-500 ng/g |
| Recovery | High and consistent | Moderate to High | Moderate to High |
| Matrix Effect | Minimal and compensated by IS | Moderate, requires careful evaluation | Significant, requires extensive cleanup |
| Precision (%RSD) | <15% | <20% | <20% |
| Accuracy (%Bias) | ±15% | ±20% | ±20% |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. This section outlines the validated protocol for plasma and proposes robust methods for urine and tissue analysis.
Plasma: Validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method[3][4][5]
A highly sensitive and specific LC-MS/MS method has been successfully developed and validated for the determination of ospemifene in human plasma.[3][4][5]
-
Sample Preparation: Solid-Phase Extraction (SPE) is the preferred method for extracting Ospemifene and this compound from plasma.[3][4]
-
Plasma samples (typically 0.5 mL) are pre-treated, often with a buffer.
-
The sample is loaded onto an SPE cartridge (e.g., Phenomenex Strata X).
-
The cartridge is washed to remove interfering substances.
-
The analyte and internal standard are eluted with an organic solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatography:
-
Mass Spectrometry:
Urine: Proposed LC-MS/MS Method
As only a small fraction of Ospemifene is excreted in urine, a sensitive method is required. The following proposed method incorporates steps to address potential challenges like conjugation and matrix effects.
-
Sample Preparation:
-
Urine samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites back to the parent drug.
-
Following hydrolysis, SPE is recommended for sample cleanup and concentration.
-
-
Chromatography and Mass Spectrometry:
-
The chromatographic and mass spectrometric conditions would likely be similar to those used for plasma analysis, with potential modifications to the gradient elution to manage different interfering compounds from the urine matrix.
-
Tissue: Proposed LC-MS/MS Method
Quantification of Ospemifene in tissue is essential for understanding its distribution and target engagement. This proposed method addresses the complexities of tissue sample analysis.
-
Sample Preparation:
-
Tissue samples are first homogenized in a suitable buffer to create a uniform suspension.
-
Protein precipitation (e.g., with acetonitrile or methanol) is often necessary to remove the high protein content.
-
The supernatant after centrifugation can be further cleaned up using SPE or liquid-liquid extraction (LLE) to minimize matrix effects.
-
-
Chromatography and Mass Spectrometry:
-
Similar LC-MS/MS conditions as for plasma can be used as a starting point. However, extensive method development and validation are crucial to address the significant matrix effects expected from tissue homogenates.
-
Alternative Internal Standards
While this compound is the most commonly used and recommended internal standard for Ospemifene quantification due to its near-identical chemical and physical properties, other options could theoretically be employed if this compound is unavailable. These are generally less ideal due to potential differences in extraction recovery, ionization efficiency, and chromatographic retention time.
-
Structurally Similar Compounds: Other Selective Estrogen Receptor Modulators (SERMs) or their deuterated analogs could be considered. However, their availability and suitability would require thorough validation.
-
Analogue Internal Standards: A non-isotopically labeled compound that is structurally similar to Ospemifene but has a different mass. This approach is less common in modern LC-MS/MS due to the higher risk of differential matrix effects.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the analysis of Ospemifene in plasma, urine, and tissue.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ospemifene for Genitourinary Syndrome of Menopause: Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and metabolite profiles in vitro and in vivo of ospemifene in humans and preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Ospemifene Quantification: A Comparative Guide to Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of ospemifene, achieving the highest degree of accuracy and precision is paramount. The choice of internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical factor that significantly influences data quality. This guide provides an objective comparison of ospemifene quantification with and without a deuterated internal standard, supported by experimental data from validated methods.
The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is widely considered the "gold standard" in quantitative bioanalysis. This is because a deuterated IS co-elutes with the analyte and exhibits nearly identical behavior during sample extraction and ionization, thereby providing superior correction for matrix effects and other sources of analytical variability.[1]
Quantitative Performance: With vs. Without Deuterated Internal Standard
| Performance Parameter | Ospemifene with Deuterated IS (Ospemifene-d4) | Ospemifene without Deuterated IS (or with a non-deuterated structural analog) |
| Accuracy | High | Potentially compromised due to uncorrected matrix effects and extraction variability. |
| Precision | High (Good reproducibility) | Lower (Higher variability between samples). |
| Linearity | Excellent (r² = 0.99) over a wide concentration range (5.02-3025 ng/mL).[2][3] | May be more susceptible to non-linearity, especially at the lower and upper ends of the calibration range. |
| Matrix Effect | Effectively compensated, leading to more reliable results across different patient samples. | Prone to ion suppression or enhancement, leading to inaccurate quantification. |
| Robustness | High, as the IS corrects for minor variations in experimental conditions. | Lower, more sensitive to variations in sample preparation and instrument performance. |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the typical workflow for the bioanalytical quantification of ospemifene using a deuterated internal standard.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. (2018) | Siva Sankara Rao Yadlapalli | 1 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Certified Reference Materials for Ospemifene and Ospemifene D4
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) play a crucial role in ensuring the quality and validity of these measurements. This guide provides a comprehensive comparison of commercially available CRMs for Ospemifene and its deuterated internal standard, Ospemifene D4, essential for bioanalytical and pharmacokinetic studies.
Product Comparison
Ospemifene is a selective estrogen receptor modulator, and its accurate quantification is vital in clinical and preclinical research.[1][2] this compound, a stable isotope-labeled analog, is widely used as an internal standard in mass spectrometry-based assays to enhance precision and accuracy.[1] Several suppliers offer CRMs for both compounds. Below is a comparison of their product specifications.
Table 1: Comparison of Certified Reference Materials for Ospemifene
| Supplier | Product Name | Catalog No. | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Pharmaffiliates | Ospemifene | PA 15 32000 | 128607-22-7 | C₂₄H₂₃ClO₂ | 378.89 | N/A |
| Cayman Chemical | Ospemifene | 23755 | 128607-22-7 | C₂₄H₂₃ClO₂ | 378.9 | ≥98% |
| Simson Pharma | Ospemifene | O270000 | 128607-22-7 | C₂₄H₂₃ClO₂ | 378.89 | N/A |
Table 2: Comparison of Certified Reference Materials for this compound
| Supplier | Product Name | Catalog No. | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |
| Veeprho | Ospemifene-D4 | DVE001159 | N/A | C₂₄H₁₉D₄ClO₂ | 382.92 | N/A | N/A |
| Pharmaffiliates | Ospemifene-d4 | PA STI 070431 | N/A | C₂₄H₁₉D₄ClO₂ | 382.92 | N/A | N/A |
| Sussex Research | Ospemifene-d4 | SI150070 | N/A | C₂₄H₁₉D₄ClO₂ | 382.92 | >95% (HPLC) | >95% |
| Lotusfeet Pharma | Ospemifene-d4 | LF-O000427 | N/A | C₂₄H₁₉D₄ClO₂ | 382.92 | N/A | N/A |
Experimental Protocols
The following is a detailed experimental protocol for the determination of Ospemifene in human plasma using LC-MS/MS with this compound as an internal standard. This method has been validated and successfully applied in a human pharmacokinetic study.[3][4]
Bioanalytical Method for Ospemifene Quantification
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials: Human plasma samples, this compound internal standard (IS) working solution, 0.1% formic acid in water, methanol, Phenomenex Strata X-33 µm polymeric sorbent cartridges (30 mg/1 mL).
-
Procedure:
-
Pipette 100 µL of human plasma into a pre-labeled tube.
-
Add 10 µL of this compound IS working solution (concentration to be optimized based on assay sensitivity).
-
Vortex for 30 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex for another 30 seconds.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the entire plasma mixture onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Dry the cartridges under vacuum for 2-3 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer (e.g., API-4500 MS/MS).[3]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ospemifene: m/z 379.2 → 72.1
-
This compound: m/z 383.2 → 72.1
-
-
Optimization: Ion source parameters such as ion spray voltage, source temperature, collision gas pressure, and collision energy should be optimized for maximum signal intensity.
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., US FDA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[3] The calibration curve is typically linear over a concentration range of 5.02–3025 ng/mL.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Ospemifene in plasma samples.
Caption: Bioanalytical workflow for Ospemifene quantification.
Logical Relationship of CRMs in Bioanalysis
This diagram shows the relationship between the analyte, the internal standard, and the analytical method for accurate quantification.
Caption: Role of CRMs in ensuring accurate bioanalysis.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Ospemifene D4
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ospemifene D4, ensuring compliance with regulatory standards and minimizing environmental impact. By adhering to these protocols, you contribute to a safer laboratory environment and the responsible management of chemical waste.
I. Understanding the Regulatory Framework
The disposal of pharmaceutical compounds, including deuterated analogs like this compound, is governed by stringent regulations to protect public health and the environment. In the United States, several federal agencies oversee pharmaceutical waste management:
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste, including pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA). A key aspect of this is the prohibition of disposing of hazardous pharmaceutical waste down the drain.[1]
-
Drug Enforcement Administration (DEA): The DEA has specific regulations for the disposal of controlled substances, which may or may not apply depending on the specific drug's classification.[2]
State and local regulations may also apply and can be more stringent than federal laws. It is crucial to be aware of and comply with all applicable regulations in your jurisdiction.
II. Hazard Assessment of this compound
Before handling or disposing of this compound, it is essential to understand its potential hazards. Based on the Safety Data Sheets (SDS) for Ospemifene, the compound presents the following risks:
-
Human Health: Ospemifene is suspected of damaging fertility or the unborn child and is suspected of causing cancer.[3][4]
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[4][5]
The deuteration in this compound does not significantly alter these inherent hazards. Therefore, it must be handled and disposed of with the same precautions as the non-deuterated form.
III. Proper Disposal Procedures
The primary principle for the disposal of this compound is to prevent its release into the environment. The following step-by-step procedure should be followed:
-
Segregation of Waste:
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, must be segregated from general laboratory waste.
-
Use a dedicated, clearly labeled, and sealed waste container for all this compound waste. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[6]
-
-
Waste Container Labeling:
-
The waste container must be clearly labeled with the name "this compound Waste" and the appropriate hazard symbols (e.g., "Toxic," "Environmental Hazard").
-
-
Disposal Method:
-
Do not dispose of this compound down the drain or in regular trash. This is strictly prohibited due to its toxicity to aquatic life.[7]
-
The recommended method of disposal for hazardous pharmaceutical waste is incineration at a licensed and permitted hazardous waste treatment facility.[1][8]
-
Arrange for the collection of the segregated this compound waste by a licensed chemical waste disposal service. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
-
Decontamination of Labware:
-
All labware that has come into contact with this compound should be thoroughly decontaminated before reuse or disposal.
-
Rinse the contaminated labware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste in the designated this compound waste container.
-
IV. Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₄H₁₉D₄ClO₂ |
| CAS Number | 128607-22-7 (for non-deuterated) |
| Hazard Class (Environmental) | Very toxic to aquatic life with long lasting effects[4][5] |
| Primary Disposal Method | Incineration by a licensed waste management company |
V. Experimental Protocols: Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate the immediate area of the spill. Ensure the area is well-ventilated, preferably within a fume hood.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, a respirator may be necessary.
-
Contain the Spill: Use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the spilled material.
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated debris into the designated this compound waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Emergency Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling Ospemifene D4
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Ospemifene D4, a deuterated analog of Ospemifene. The following procedural guidance is based on the safety data for the parent compound, Ospemifene, and offers a robust framework for operational and disposal plans.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection and engineering controls is crucial to minimize exposure. The following table summarizes the recommended PPE and necessary engineering controls.
| Control Type | Specification | Rationale |
| Engineering Controls | Ensure adequate ventilation.[1] | Minimizes airborne concentration of the compound. |
| Provide accessible safety shower and eye wash station.[1] | For immediate decontamination in case of accidental exposure. | |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective, impervious gloves.[1] | Prevents skin contact and absorption. |
| Skin and Body Protection | Impervious clothing or lab coat.[1] | Protects skin from contamination. |
| Respiratory Protection | A suitable respirator should be worn, especially if dust is generated.[1] | Prevents inhalation of the compound. |
Safe Handling and Storage Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receiving the compound to its final disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
